4-Ethoxybenzenesulfonyl chloride
Description
Properties
IUPAC Name |
4-ethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWSSFMVSKKXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395068 | |
| Record name | 4-ethoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132-17-8 | |
| Record name | 4-ethoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Ethoxybenzenesulfonyl chloride from chlorosulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4-ethoxybenzenesulfonyl chloride from phenetole (ethoxybenzene) and chlorosulfonic acid. This key intermediate is valuable in the development of various pharmaceutical compounds and other fine chemicals. This document outlines the chemical process, experimental protocols, critical safety measures, and quantitative data associated with the synthesis.
Reaction Overview
The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of phenetole with chlorosulfonic acid. The ethoxy group of phenetole is an ortho-, para-directing activator, leading to the substitution of the sulfonyl chloride group primarily at the para position due to steric hindrance at the ortho positions. The reaction is typically performed in a chlorinated solvent at low temperatures to control the reactivity of chlorosulfonic acid and minimize side reactions.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.[1]
Materials:
-
Phenetole (C₈H₁₀O)
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM, CH₂Cl₂)
-
Ice water
-
Sodium carbonate (Na₂CO₃) solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Saturated brine (NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenetole in dichloromethane.
-
Cooling: Cool the solution to -5°C using an ice-salt bath.
-
Addition of Chlorosulfonic Acid: Slowly add a solution of chlorosulfonic acid in dichloromethane dropwise to the phenetole solution over a period of 60 minutes, ensuring the temperature is maintained at -5°C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 60 minutes.[1]
-
Quenching: Carefully pour the reaction mixture into ice water with vigorous stirring to quench the excess chlorosulfonic acid.
-
Workup:
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
Quantitative Data
The following table summarizes the quantitative data from a representative synthesis.
| Parameter | Value | Reference |
| Reactants | ||
| Phenetole | 1.84 g (17 mmol) | [1] |
| Chlorosulfonic Acid | 2.97 g (25.5 mmol) | [1] |
| Dichloromethane (for phenetole) | 50 mL | [1] |
| Dichloromethane (for chlorosulfonic acid) | 20 mL | [1] |
| Reaction Conditions | ||
| Initial Temperature | -5 °C | [1] |
| Reaction Time at -5 °C | 60 min | [1] |
| Reaction Time at Room Temperature | 60 min | [1] |
| Product | ||
| This compound | 2.11 g | [1] |
| Yield | 60% | [1] |
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical progression of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
Chlorosulfonic acid is a highly corrosive and reactive substance that requires strict safety protocols. [2][3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves (e.g., butyl rubber), a lab coat, and closed-toe shoes.[2][3] Work in a well-ventilated fume hood is mandatory.
-
Handling: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas.[3][5] Therefore, all glassware must be scrupulously dry, and the reaction should be protected from atmospheric moisture. Additions should be performed slowly and with adequate cooling to control the reaction rate.
-
Quenching: The quenching of excess chlorosulfonic acid is highly exothermic and should be performed with extreme caution by slowly adding the reaction mixture to a large excess of ice.
-
Spills: In case of a spill, neutralize cautiously with an appropriate agent like sodium bicarbonate. Do not use combustible materials like sawdust for absorption.[6]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
The synthesis of this compound from phenetole and chlorosulfonic acid is a well-established procedure. Careful control of the reaction temperature and adherence to strict safety protocols are paramount for a successful and safe synthesis. The provided protocol and data serve as a valuable resource for researchers in the field of medicinal chemistry and organic synthesis.
References
Physical and chemical properties of 4-Ethoxybenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Ethoxybenzenesulfonyl chloride. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis. This document details the compound's characteristics, methods for its synthesis and reactions, and essential safety information.
Core Physical and Chemical Properties
This compound is a reactive organosulfur compound that serves as a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClO₃S | |
| Molecular Weight | 220.67 g/mol | |
| CAS Number | 2209-74-7 | |
| Appearance | White to off-white crystalline solid | General knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in many organic solvents. Reacts with water. | [1] |
Chemical Reactivity and Applications
The reactivity of this compound is primarily dictated by the sulfonyl chloride functional group (-SO₂Cl), which is a potent electrophile. This makes the compound susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is the basis for its widespread use in organic synthesis.[1]
Reactions with Nucleophiles
Sulfonamide Formation: this compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a common feature in many therapeutic agents. The general reaction is depicted below:
-
R-NH₂ + C₂H₅O-C₆H₄-SO₂Cl → C₂H₅O-C₆H₄-SO₂-NH-R + HCl
-
R₂NH + C₂H₅O-C₆H₄-SO₂Cl → C₂H₅O-C₆H₄-SO₂-NR₂ + HCl
Sulfonate Ester Formation: In a similar fashion, it reacts with alcohols in the presence of a base to yield sulfonate esters. These esters are valuable intermediates in organic synthesis, often used as leaving groups in substitution and elimination reactions.
-
R-OH + C₂H₅O-C₆H₄-SO₂Cl → C₂H₅O-C₆H₄-SO₂-OR + HCl
The reactivity of the sulfonyl chloride group makes it a versatile tool for introducing the 4-ethoxybenzenesulfonyl moiety into a wide array of molecules, thereby modifying their physical, chemical, and biological properties.[1]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorosulfonation of phenetole (ethoxybenzene).
General Procedure:
-
Phenetole is dissolved in a suitable inert solvent, such as dichloromethane (DCM).
-
The solution is cooled to a low temperature (e.g., -5 °C).
-
Chlorosulfonic acid is added dropwise to the cooled solution while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period.
-
The reaction is then quenched by carefully pouring the mixture into ice water.
-
The organic layer is separated, washed sequentially with sodium carbonate solution, sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
Spectral Data
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethoxy group protons, and two doublets in the aromatic region, characteristic of a para-substituted benzene ring.
-
¹³C NMR: Signals corresponding to the two carbons of the ethoxy group and the four distinct carbons of the para-substituted aromatic ring would be expected.
-
IR Spectroscopy: Characteristic strong absorption bands for the S=O stretching of the sulfonyl group would be prominent, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹. Aromatic C-H and C=C stretching, as well as C-O stretching vibrations, would also be present.
Safety and Handling
This compound is a reactive and corrosive compound that requires careful handling.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also a lachrymator. The compound is moisture-sensitive and reacts with water, potentially releasing hydrogen chloride gas.[2]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. The recommended storage temperature is typically refrigerated.
Logical Relationships in Reactivity
The core reactivity of this compound is its susceptibility to nucleophilic attack at the electron-deficient sulfur atom. This leads to a variety of important chemical transformations.
References
An In-depth Technical Guide to the Reaction of 4-Ethoxybenzenesulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanism between 4-ethoxybenzenesulfonyl chloride and primary amines, a fundamental transformation for the synthesis of sulfonamides. This reaction is of paramount importance in medicinal chemistry and drug development, as the sulfonamide functional group is a key component in a wide array of therapeutic agents, valued for its chemical stability and ability to participate in hydrogen bonding.[1] This document details the reaction mechanism, influencing factors, potential side reactions, and provides standardized experimental protocols.
Core Reaction Mechanism: Nucleophilic Acyl-Type Substitution
The synthesis of sulfonamides from this compound and a primary amine proceeds through a nucleophilic substitution reaction at the electron-deficient sulfur atom of the sulfonyl chloride.[2][3] The mechanism is analogous to nucleophilic acyl substitution.
The primary steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Departure of the Leaving Group: The intermediate collapses, and the chloride ion, being an excellent leaving group, is expelled.
-
Deprotonation: A base, typically an amine like pyridine or triethylamine added to the reaction, removes a proton from the nitrogen atom.[4] This step neutralizes the positively charged nitrogen and also scavenges the hydrochloric acid (HCl) generated in the reaction, preventing it from protonating the starting amine.[2]
The overall reaction results in the formation of a stable N-substituted 4-ethoxybenzenesulfonamide.
Caption: Nucleophilic substitution mechanism for sulfonamide formation.
Key Factors and Reaction Conditions
The efficiency and outcome of the sulfonylation reaction are highly dependent on several experimental parameters. Careful control of these factors is crucial to maximize yield and minimize side products.
-
Base: The presence of a non-nucleophilic base, such as pyridine or triethylamine, is critical.[4][5] It neutralizes the HCl byproduct. Without a base, the generated HCl would protonate the starting primary amine, forming an ammonium salt that is no longer nucleophilic, thus halting the reaction.[2]
-
Solvent: Anhydrous polar aprotic solvents like dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or acetonitrile (CH₃CN) are typically used.[4][6] It is imperative to use anhydrous solvents as sulfonyl chlorides are sensitive to moisture and can hydrolyze.[4][7]
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic addition of the sulfonyl chloride.[4] It is then typically allowed to warm to room temperature and stirred for several hours to ensure completion.[4]
-
Stoichiometry: A slight excess of the amine or a 1:1 molar ratio relative to the sulfonyl chloride is generally used to prevent potential side reactions like di-sulfonylation.[4]
Potential Side Reactions
While the formation of sulfonamides is generally a high-yielding and clean reaction, certain side reactions can occur under suboptimal conditions.
-
Di-sulfonylation: Primary amines possess two N-H bonds. After the formation of the initial mono-sulfonamide, the remaining N-H proton is acidic and can be removed by a strong base. The resulting anion can then react with a second molecule of the sulfonyl chloride to form a di-sulfonylated byproduct. This is typically minimized by using a 1:1 stoichiometry and a mild base like pyridine.[4]
-
Hydrolysis of Sulfonyl Chloride: this compound is moisture-sensitive. If water is present in the reaction mixture, it can act as a nucleophile, attacking the sulfonyl chloride to produce the corresponding 4-ethoxybenzenesulfonic acid.[4][7] This sulfonic acid is unreactive towards the amine and represents a loss of the starting electrophile.
References
Characterization of 4-Ethoxybenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 4-ethoxybenzenesulfonyl chloride using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following sections detail the predicted spectral data, experimental protocols, and a generalized workflow for the spectroscopic analysis of this compound.
Predicted Spectroscopic Data
Due to the limited availability of directly published spectral data for this compound, the following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR characteristics. These predictions are based on the analysis of structurally similar compounds, including 4-methoxybenzenesulfonyl chloride, 4-ethoxybenzenesulfonamide, and other related aromatic sulfonyl derivatives.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Predicted J (Hz) |
| ~7.90 | Doublet | 2H | Ar-H (ortho to SO₂Cl) | ~9.0 |
| ~7.05 | Doublet | 2H | Ar-H (ortho to OCH₂CH₃) | ~9.0 |
| ~4.15 | Quartet | 2H | -OCH₂CH₃ | ~7.0 |
| ~1.45 | Triplet | 3H | -OCH₂CH₃ | ~7.0 |
Note: Spectra are typically recorded in CDCl₃ with TMS as an internal standard.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~163 | Ar-C (para to SO₂Cl) |
| ~135 | Ar-C (ipso to SO₂Cl) |
| ~130 | Ar-CH (ortho to SO₂Cl) |
| ~115 | Ar-CH (ortho to OCH₂CH₃) |
| ~64 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Note: Spectra are typically recorded in CDCl₃ with TMS as an internal standard.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1595 | Strong | Aromatic C=C stretch |
| ~1380 | Strong | Asymmetric SO₂ stretch |
| ~1260 | Strong | Aryl-O stretch |
| ~1170 | Strong | Symmetric SO₂ stretch |
| ~840 | Strong | p-disubstituted C-H bend |
| ~600-500 | Strong | C-S and S-Cl stretch |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
Spectral Width: -2 to 12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal. Integrate all signals and determine the chemical shifts and coupling constants.
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.6-0.8 mL of CDCl₃ in a 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio
-
Spectral Width: 0 to 200 ppm
-
-
Data Processing: Apply Fourier transformation with an appropriate line broadening factor (e.g., 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ = 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or acetone, followed by drying.
-
Place a small amount of solid this compound directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition and Processing:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a synthesized compound like this compound using NMR and IR spectroscopy.
Caption: Workflow for the spectroscopic characterization.
Spectral Analysis of 4-Ethoxybenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 4-ethoxybenzenesulfonyl chloride. Due to the limited availability of public experimental spectra, this document presents predicted ¹H and ¹³C NMR data, offering a valuable resource for the identification and characterization of this important chemical intermediate.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by signals corresponding to the ethoxy group and the aromatic protons. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below.
| Protons (Assignment) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-1' (CH₃) | 1.45 | Triplet (t) | 3H | 7.0 |
| H-2' (CH₂) | 4.15 | Quartet (q) | 2H | 7.0 |
| H-3, H-5 (Ar-H) | 7.05 | Doublet (d) | 2H | 8.8 |
| H-2, H-6 (Ar-H) | 7.90 | Doublet (d) | 2H | 8.8 |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule. The predicted chemical shifts for each unique carbon atom in this compound are detailed below.
| Carbon (Assignment) | Predicted Chemical Shift (δ, ppm) |
| C-1' (CH₃) | 14.5 |
| C-2' (CH₂) | 64.5 |
| C-3, C-5 (Ar-C) | 114.8 |
| C-2, C-6 (Ar-C) | 129.5 |
| C-1 (Ar-C) | 135.0 |
| C-4 (Ar-C) | 163.0 |
Experimental Protocol for NMR Data Acquisition
While the data presented is predictive, a general experimental protocol for acquiring NMR spectra of sulfonyl chlorides is provided below. This protocol is based on standard laboratory practices and information from related literature.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Spectrum Acquisition:
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and Fourier transform.
-
Phase the spectrum and reference the TMS peak to 0.00 ppm.
-
-
¹³C NMR Spectrum Acquisition:
-
Set the spectral width to approximately 220 ppm, centered around 110 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Process the FID with an exponential window function (line broadening of 1-2 Hz) and Fourier transform.
-
Phase the spectrum and reference the solvent peak (CDCl₃) to 77.16 ppm.
-
Molecular Structure and NMR Assignments
The chemical structure of this compound is depicted below, with atoms numbered for clarity in NMR signal assignments.
Caption: Chemical structure of this compound.
Stability and storage conditions for 4-Ethoxybenzenesulfonyl chloride
An In-depth Technical Guide to the Stability and Storage of 4-Ethoxybenzenesulfonyl Chloride
Introduction
This compound is an important reagent in organic synthesis, primarily utilized for the introduction of the 4-ethoxybenzenesulfonyl group into molecules. It serves as a key building block in the development of pharmaceuticals and other specialty chemicals. The reactivity of the sulfonyl chloride functional group, while synthetically useful, also makes the compound susceptible to degradation.[1][2] Understanding the stability profile and optimal storage conditions is critical to ensure its quality, purity, and reactivity for scientific applications. This guide provides a comprehensive overview of the stability and recommended handling and storage protocols for this compound.
Chemical Stability and Reactivity
This compound is a reactive electrophile, a characteristic that governs its utility and its stability.[2] Under recommended storage conditions, it is a stable compound. However, its stability is significantly compromised by environmental factors, particularly moisture.
Hydrolytic Instability
The primary degradation pathway for this compound is hydrolysis. Like other sulfonyl chlorides, it reacts with water, including atmospheric moisture, to yield the corresponding sulfonic acid and hydrochloric acid.[2][3] This reaction is generally irreversible and leads to a loss of the compound's synthetic utility.
The hydrolysis reaction proceeds via a nucleophilic attack by water on the electron-deficient sulfur atom.
Caption: Hydrolysis degradation pathway of this compound.
Thermal Stability
While specific decomposition temperature data for this compound is not available, aromatic sulfonyl chlorides are generally stable at ambient temperatures.[4] However, elevated temperatures can accelerate degradation, especially in the presence of moisture or other reactive species. Hazardous decomposition products formed under fire conditions include carbon oxides, sulfur oxides, and hydrogen chloride gas.[4]
Incompatible Materials
Contact with incompatible materials can lead to vigorous or violent reactions and compromise the stability of the compound. Based on data for analogous sulfonyl chlorides, the following should be avoided:
-
Water/Moisture: Causes hydrolysis, releasing corrosive hydrochloric acid.[3][4]
-
Strong Bases: Can react violently.[4]
-
Strong Oxidizing Agents: Can lead to vigorous reactions.[4]
-
Alcohols and Amines: Reacts to form sulfonate esters and sulfonamides, respectively. While these are often desired synthetic transformations, they represent instability if unintended.
-
Metals: May be corrosive to certain metals, especially in the presence of moisture due to the formation of HCl.[5]
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity of this compound. The key is to protect it from moisture.
Storage Conditions
The following table summarizes the recommended storage conditions based on safety data for 4-methoxybenzenesulfonyl chloride.
| Parameter | Recommendation | Rationale | Citation |
| Temperature | Store in a cool place; recommended 2 - 8 °C. | Minimizes degradation kinetics and potential pressure buildup. | [4] |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). | Excludes atmospheric moisture to prevent hydrolysis. | [5] |
| Container | Keep container tightly closed in a dry and well-ventilated place. Use original packaging. | Prevents ingress of moisture and ensures compatibility with container material. | [4][5] |
| Location | Store in a locked up, designated area away from incompatible substances. | Ensures safety and prevents accidental contact with incompatible materials. | [3][5] |
Handling Precautions
Due to its corrosive and reactive nature, strict handling protocols should be followed:
-
Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[6]
-
Avoid formation of dust and aerosols.[4]
-
Wash hands and exposed skin thoroughly after handling.
-
Ensure emergency equipment, such as a safety shower and eye wash station, is readily accessible.[5]
Experimental Protocol: Forced Degradation Study
To determine the intrinsic stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.
Objective
To assess the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress conditions.
Materials and Equipment
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Experimental Workflow
Caption: Experimental workflow for a forced degradation study.
Procedure
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Keep one sample at room temperature and another at 60°C for 24 hours.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep one sample at room temperature and another at 60°C for 8 hours.
-
Neutral Hydrolysis: Mix stock solution with HPLC grade water. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Sample Processing: At specified time points (e.g., 2, 8, 24 hours), withdraw aliquots. Neutralize the acidic and basic samples.
-
Analysis: Dilute all samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[7]
Conclusion
This compound is a stable compound when stored under appropriate conditions, but it is highly susceptible to degradation by moisture. Its stability is best maintained by stringent exclusion of water, storage at cool temperatures (2-8 °C) under an inert atmosphere, and avoidance of incompatible materials such as strong bases and oxidizing agents. The protocols and data presented, largely based on its methoxy analog, provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and reliability of this important synthetic reagent. It is strongly recommended that users perform in-house stability testing to validate these conditions for their specific needs.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Methoxybenzenesulfonyl chloride | 98-68-0 | Benchchem [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 4-Methoxybenzene-1-sulfonyl chloride(98-68-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Moisture Sensitivity and Hydrolysis of 4-Ethoxybenzenesulfonyl Chloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxybenzenesulfonyl chloride is a crucial reagent and intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. Its utility stems from the reactive sulfonyl chloride moiety, which allows for the facile introduction of the 4-ethoxybenzenesulfonyl group onto various nucleophiles. However, this high reactivity also renders the compound susceptible to hydrolysis upon exposure to moisture. A thorough understanding of its stability, moisture sensitivity, and hydrolysis kinetics is paramount for its effective use, ensuring reaction efficiency, product purity, and process reproducibility.
This technical guide provides a comprehensive overview of the hydrolytic instability of this compound, detailing the reaction mechanism, available kinetic data from analogous compounds, safe handling protocols, and a standardized methodology for experimental rate determination.
Moisture Sensitivity and Hydrolysis
This compound is classified as a moisture-sensitive compound.[1] Exposure to water, including atmospheric humidity, leads to a rapid hydrolytic degradation. This reaction is a significant consideration for its storage, handling, and use in chemical synthesis. The hydrolysis reaction proceeds via a nucleophilic substitution, where a water molecule attacks the electrophilic sulfur atom of the sulfonyl chloride group.[2] This process results in the formation of the corresponding 4-ethoxybenzenesulfonic acid and hydrochloric acid, as depicted in the reaction below. The generation of corrosive HCl gas is a notable safety concern.[3]
CH₃CH₂O-C₆H₄-SO₂Cl + H₂O → CH₃CH₂O-C₆H₄-SO₃H + HCl
Reaction Mechanism
The hydrolysis of aromatic sulfonyl chlorides, including this compound, is understood to proceed through a bimolecular nucleophilic substitution (SN2) type mechanism.[4][5] In this concerted process, the nucleophile (water) attacks the sulfur center at the same time as the leaving group (chloride ion) departs. This pathway involves a transition state where both bond-making (S-O) and bond-breaking (S-Cl) are occurring simultaneously.[5] The electron-donating nature of the para-ethoxy group can influence the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride.[2]
Caption: SN2 Hydrolysis Mechanism of this compound.
Kinetics of Hydrolysis
The data for 4-methylbenzenesulfonyl chloride, a compound with a similar para-substituent, shows rapid hydrolysis.[6] Its half-life is just over two minutes at 25°C across a range of pH values, indicating that the reaction is fast and largely independent of pH in the 4-9 range.[6] This suggests that this compound will also exhibit rapid degradation in aqueous environments.
Table 1: Hydrolysis Data for 4-Methylbenzenesulfonyl Chloride at 25°C (Analog Compound)
| pH | Half-life (t₁/₂) | Hydrolysis after 4 min | Hydrolysis after 8 min | Analytical Method | Reference |
|---|---|---|---|---|---|
| 4.0 | 2.2 min | ~70% | ~90% | HPLC | [6] |
| 7.0 | 2.2 min | 74% | 93% | HPLC | [6] |
| 9.0 | 2.6 min | ~70% | ~90% | HPLC |[6] |
Experimental Protocol for Hydrolysis Rate Determination
To quantify the hydrolysis rate of this compound, a robust analytical method is required. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable technique, allowing for the separation and quantification of the parent compound from its sulfonic acid degradation product.[6][7]
Objective
To determine the hydrolysis rate constant and half-life of this compound in an aqueous solution at a specified pH and temperature by monitoring its disappearance over time using RP-HPLC.
Materials and Equipment
-
This compound (high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer salts (e.g., phosphate, for pH control)
-
Acids/bases for pH adjustment (e.g., phosphoric acid)
-
HPLC system with UV detector
-
RP-HPLC column (e.g., C18, 4.6 x 250 mm, 5 µm)[8]
-
Thermostatted reaction vessel or autosampler
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Detailed Methodology
-
Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water (e.g., 60:40 v/v), with a small amount of acid (e.g., 0.05% trifluoroacetic acid) for peak shape improvement.[7] The exact ratio should be optimized for good separation.
-
Buffer Solution: Prepare an aqueous buffer solution at the desired pH (e.g., pH 7 using a phosphate buffer).
-
Stock Solution: Prepare a concentrated stock solution of this compound in a dry, water-miscible organic solvent like acetonitrile.
-
-
Hydrolysis Experiment:
-
Equilibrate the buffer solution to the desired temperature (e.g., 25°C) in a thermostatted reaction vessel.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the stirred buffer solution to achieve the target initial concentration (e.g., 10-100 µM). Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 10, 15, and 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis in the aliquot by diluting it with the mobile phase or a strong organic solvent to prevent further reaction.
-
Filter the samples through a 0.45 µm syringe filter before analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase at a constant flow rate (e.g., 1.0 mL/min).[8]
-
Set the UV detector to a wavelength where this compound has strong absorbance.
-
Inject the prepared samples from each time point onto the HPLC system.
-
Record the peak area of the this compound peak at its characteristic retention time.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area (ln[Area]) of this compound versus time.
-
If the reaction follows first-order kinetics, the plot will be linear.
-
The negative of the slope of this line corresponds to the first-order rate constant (k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Caption: Experimental Workflow for Hydrolysis Kinetics Study.
Handling, Storage, and Safety
Given its high moisture sensitivity, stringent handling and storage procedures are mandatory to maintain the integrity of this compound and ensure user safety.
-
Storage: The compound should be stored in a cool, dry place, away from sources of moisture.[9] Containers must be tightly sealed and preferably stored under an inert atmosphere (e.g., nitrogen or argon). Recommended storage temperatures are typically 2-8°C.[1]
-
Handling: All handling should be performed in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors, particularly the HCl gas produced upon hydrolysis.[10] Use of appropriate Personal Protective Equipment (PPE) is essential, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Reaction Setup: Reactions involving this compound should be conducted under anhydrous conditions using dry solvents and glassware. An inert atmosphere should be maintained throughout the reaction.
-
Disposal: Unused or waste material must be quenched carefully before disposal. A common method is the slow addition of the material to a stirred, cold solution of a weak base like sodium bicarbonate to neutralize the excess reagent and the resulting HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 8. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. A continuous flow investigation of sulfonyl chloride synthesis using <i>N</i>-chloroamides: optimization, kinetics and … [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for Sulfonamide Synthesis using 4-Ethoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-aryl sulfonamides using 4-ethoxybenzenesulfonyl chloride as a key reagent. It includes a representative experimental procedure, data on expected yields, and methods for purification and characterization. Additionally, a relevant biological signaling pathway for a structurally similar sulfonamide is described and visualized.
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of sulfonamides is a fundamental transformation in organic and medicinal chemistry. A common and effective method for their preparation is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2][3] This protocol focuses on the use of this compound, a versatile building block for the introduction of the 4-ethoxyphenylsulfonyl moiety.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of N-aryl-4-alkoxybenzenesulfonamides, which are structurally analogous to the products derived from this compound. The presented data is based on the synthesis of N-aryl-4-methoxybenzenesulfonamides, and similar yields can be expected for the ethoxy derivatives under optimized conditions.[2]
| Amine Reactant (Ar-NH₂) | Product | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
| Aniline | N-phenyl-4-methoxybenzenesulfonamide | Dichloromethane | Pyridine | 12 | 78 | [2] |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-4-methoxybenzenesulfonamide | Dichloromethane | Pyridine | 12 | 81 | [2] |
| 4-Chloroaniline | N-(4-chlorophenyl)-4-methoxybenzenesulfonamide | Dichloromethane | Pyridine | 12 | 75 | [2] |
Experimental Protocols
This section provides a detailed methodology for the synthesis, purification, and characterization of a representative N-aryl-4-ethoxybenzenesulfonamide.
Materials and Equipment:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Protocol 1: Synthesis of N-(4-chlorophenyl)-4-ethoxybenzenesulfonamide
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add anhydrous pyridine (1.5 equivalents).
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification and Characterization
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-(4-chlorophenyl)-4-ethoxybenzenesulfonamide.
-
Characterization:
-
¹H NMR: Acquire the proton nuclear magnetic resonance spectrum to confirm the presence of aromatic and ethoxy protons.
-
¹³C NMR: Obtain the carbon-13 nuclear magnetic resonance spectrum to identify all unique carbon atoms in the molecule.
-
FT-IR: Record the infrared spectrum to identify characteristic functional group vibrations, such as the S=O stretches of the sulfonamide group (typically around 1350 cm⁻¹ and 1160 cm⁻¹).[2]
-
Mass Spectrometry: Perform mass spectral analysis to confirm the molecular weight of the synthesized compound.
-
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of sulfonamides and a relevant signaling pathway that can be targeted by sulfonamide derivatives.
Caption: Experimental workflow for the synthesis and purification of N-aryl-4-ethoxybenzenesulfonamides.
Caption: Inhibition of the STAT3 signaling pathway by a sulfonamide derivative.
References
Application Notes: 4-Ethoxybenzenesulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-ethoxybenzenesulfonyl chloride as a protecting group for amines. This document includes protocols for the protection and proposed deprotection of amines, stability data, and key chemical information to guide researchers in its application.
Introduction
In multi-step organic synthesis, particularly in the development of pharmaceuticals, the temporary protection of reactive functional groups is a critical strategy. Amines, being nucleophilic, often require protection to prevent unwanted side reactions. Sulfonamides are a well-established class of amine protecting groups due to their general stability and the attenuated reactivity of the protected amine's nitrogen atom.
This compound offers a valuable option for amine protection. The resulting 4-ethoxybenzenesulfonamide is typically a stable, crystalline solid, which can facilitate purification. The electron-donating nature of the ethoxy group can influence the stability and reactivity of the sulfonamide, potentially offering different deprotection profiles compared to more common sulfonyl chlorides like tosyl chloride or nosyl chloride.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C8H9ClO3S |
| Molecular Weight | 220.67 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 43-46 °C |
| Boiling Point | 165 °C at 5 mmHg |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF). Reacts with water. |
Experimental Protocols
Protection of Amines
The reaction of an amine with this compound in the presence of a base affords the corresponding N-substituted-4-ethoxybenzenesulfonamide. The choice of base and solvent is crucial for achieving high yields and depends on the nature of the amine substrate.
General Protocol for the Protection of a Primary Amine:
-
Dissolve the Amine: In a round-bottom flask, dissolve the primary amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Base: Add a non-nucleophilic base (1.1 - 1.5 eq.), such as triethylamine or pyridine.
-
Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.
-
Add Sulfonyl Chloride: Slowly add a solution of this compound (1.05 eq.) in the same solvent to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Protection Reaction Workflow
Application of 4-Ethoxybenzenesulfonyl Chloride in Pharmaceutical Intermediate Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-Ethoxybenzenesulfonyl chloride is a key building block in organic synthesis, particularly valued in the pharmaceutical industry for the preparation of sulfonamide-containing intermediates. The sulfonamide functional group is a cornerstone in a multitude of therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding, which is crucial for drug-target interactions. This document provides a detailed overview of the application of this compound in the synthesis of pharmaceutical intermediates, with a focus on the formation of sulfonamides and its potential role in the synthesis of sulfonylurea analogs, a class of drugs primarily used to treat type 2 diabetes mellitus.
Introduction
The arylsulfonyl chloride moiety is a highly reactive functional group that readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamides. This reaction is a fundamental transformation in medicinal chemistry. This compound, with its ethoxy group at the para position, offers specific steric and electronic properties that can influence the reactivity and the pharmacological profile of the resulting sulfonamide derivatives. The ethoxy group can modulate properties such as lipophilicity and metabolic stability of the final drug molecule.
Core Application: Sulfonamide Formation
The primary application of this compound in pharmaceutical synthesis is the introduction of the 4-ethoxybenzenesulfonyl group into a molecule, most commonly via the formation of a sulfonamide linkage with an amine.
General Reaction Scheme:
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Synthesis of a Generic Sulfonamide Intermediate
The following protocol describes a general method for the synthesis of a sulfonamide from this compound and a primary amine.
Experimental Protocol:
Materials:
-
This compound
-
Primary amine (e.g., aniline or a more complex amine intermediate)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA) or Pyridine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the amine solution at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic extracts and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Quantitative Data from Analogous Reactions:
| Arylsulfonyl Chloride | Amine | Base | Solvent | Yield (%) |
| p-Toluenesulfonyl chloride | Aniline | Pyridine | - | ~85 |
| Benzenesulfonyl chloride | Trimetazidine | Triethylamine | DCM | 95 |
| 4-Methoxybenzenesulfonyl chloride | Various anilines | Pyridine/TEA | DCM/THF | 70-95 |
Application in the Synthesis of Sulfonylurea Analogs
The sulfonylurea moiety is the defining feature of a class of antidiabetic drugs. The synthesis of these compounds often involves the reaction of a sulfonamide with an isocyanate. By extension, this compound can be a starting material for the synthesis of novel sulfonylurea derivatives.
Proposed Synthesis of a 4-Ethoxybenzenesulfonylurea Analog
The following is a representative two-step protocol for the synthesis of a sulfonylurea, adapted from known procedures for drugs like Gliclazide and Tolbutamide[1][2][3].
Step 1: Synthesis of 4-Ethoxybenzenesulfonamide
This step involves the reaction of this compound with ammonia.
Experimental Protocol:
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) in DCM.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring, maintaining the temperature below 10 °C.
-
Continue stirring at room temperature for 1-2 hours.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 4-ethoxybenzenesulfonamide, which can be purified by recrystallization.
Step 2: Synthesis of the Sulfonylurea
This step involves the reaction of the sulfonamide with an isocyanate.
Experimental Protocol:
Materials:
-
4-Ethoxybenzenesulfonamide (from Step 1)
-
An appropriate isocyanate (e.g., butyl isocyanate for a Tolbutamide analog)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Base (e.g., Sodium Hydroxide or Potassium Carbonate)
Procedure:
-
Suspend 4-ethoxybenzenesulfonamide (1.0 equivalent) in the anhydrous solvent.
-
Add the base and heat the mixture to form the sodium or potassium salt of the sulfonamide.
-
Add the isocyanate (1.0-1.2 equivalents) to the reaction mixture.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the sulfonylurea product.
-
Filter the solid, wash with water, and dry.
-
The crude product can be purified by recrystallization.
Quantitative Data for Analogous Sulfonylurea Synthesis:
| Sulfonamide | Isocyanate | Solvent | Yield (%) |
| p-Toluenesulfonamide | Butyl isocyanate | Toluene | High |
| 4-Methylbenzenesulfonyl urethane | N-amino-3-azabicyclo(3.3.0)octane | Toluene | ~86 |
Visualizations
Experimental Workflow for Sulfonamide Synthesis
Caption: Workflow for the synthesis of sulfonamide intermediates.
Synthesis Pathway for Sulfonylurea Analogs
Caption: Two-step synthesis of a sulfonylurea analog.
Conclusion
This compound is a versatile reagent for the synthesis of pharmaceutical intermediates, primarily through the formation of sulfonamides. The protocols provided herein offer a general framework for the synthesis of these valuable compounds. The synthesis of sulfonylurea analogs, a class of important antidiabetic drugs, represents a key potential application for this reagent, allowing for the creation of novel drug candidates with potentially improved pharmacological properties. Researchers are encouraged to adapt these methodologies to their specific synthetic targets, with appropriate optimization of reaction conditions.
References
Experimental procedure for the reaction of 4-Ethoxybenzenesulfonyl chloride with anilines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of N-aryl-4-ethoxybenzenesulfonamides through the reaction of 4-ethoxybenzenesulfonyl chloride with various anilines. The protocols outlined below are based on established methodologies for sulfonamide synthesis and can be adapted for a range of substituted anilines.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid. A base is typically employed to neutralize the HCl byproduct.
Caption: General reaction for the synthesis of N-aryl-4-ethoxybenzenesulfonamides.
Experimental Protocols
Two primary protocols are presented, utilizing either an organic or an inorganic base. The choice of method may depend on the reactivity of the aniline and the desired workup procedure.
Protocol 1: Synthesis in the Presence of an Organic Base (Pyridine)
This method is a widely used procedure for the synthesis of sulfonamides from sulfonyl chlorides and anilines.
Materials:
-
This compound
-
Substituted aniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis in an Aqueous Basic Medium
This protocol offers a more environmentally friendly approach using an inorganic base in an aqueous system.
Materials:
-
This compound
-
Substituted aniline
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Dilute hydrochloric acid (HCl)
-
Beaker
-
Magnetic stirrer
-
Buchner funnel and flask
Procedure:
-
In a beaker, dissolve the substituted aniline (1.0 eq) in a 10% aqueous solution of sodium carbonate.
-
Cool the mixture to 0-5 °C in an ice-water bath with vigorous stirring.
-
Add this compound (1.1 eq) portion-wise to the mixture while maintaining the temperature and vigorous stirring.
-
Continue stirring at room temperature for 2-3 hours after the addition is complete.
-
Acidify the reaction mixture with dilute HCl to precipitate the sulfonamide product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel, and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Data Presentation
The following table summarizes typical yields for the synthesis of various N-phenylsulfonamide derivatives, providing an indication of the expected efficiency of the reaction with different anilines. While the sulfonyl chloride used in these specific examples is not this compound, the yields are representative for this class of reactions.
| Entry | Aniline Derivative | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |
| 1 | Aniline | Benzenesulfonyl chloride | Pyridine | - | 95 | [1] |
| 2 | 4-Methylaniline | Benzenesulfonyl chloride | Pyridine | - | 88 | [1] |
| 3 | 4-Methoxyaniline | Benzenesulfonyl chloride | Pyridine | - | 92 | [1] |
| 4 | 4-Chloroaniline | Benzenesulfonyl chloride | Pyridine | - | 85 | [1] |
| 5 | 4-Nitroaniline | Benzenesulfonyl chloride | Pyridine | - | 69 | [1] |
| 6 | 2-Amino-5-bromoacetophenone | 4-Methylbenzenesulfonyl chloride | Pyridine | Pyridine | 85 | [2] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-aryl-4-ethoxybenzenesulfonamides.
Caption: Experimental workflow for sulfonamide synthesis.
References
Scale-Up Synthesis of Sulfonamides with 4-Ethoxybenzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a critical class of compounds in pharmaceutical and medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The synthesis of N-substituted sulfonamides is a cornerstone of drug discovery and development. This document provides detailed application notes and protocols for the scale-up synthesis of sulfonamides using 4-ethoxybenzenesulfonyl chloride as a key reagent. The protocols are designed to be robust and scalable, providing a foundation for producing kilogram quantities of the target compounds.
The general reaction involves the nucleophilic substitution of the chloride on the sulfonyl chloride by a primary or secondary amine. The ethoxy group on the benzene ring can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are crucial for drug development.
Reaction Scheme
The fundamental reaction for the synthesis of N-substituted 4-ethoxybenzenesulfonamides is depicted below:
Where 'Ar' is the 4-ethoxyphenyl group, and R1 and R2 are substituents on the amine. A base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocols
General Laboratory-Scale Synthesis of N-Aryl-4-ethoxybenzenesulfonamide
This protocol describes a typical laboratory-scale synthesis and serves as a basis for the scale-up process.
Materials:
-
This compound
-
Substituted aniline (or other primary/secondary amine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the substituted aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: To the stirred solution, add triethylamine (1.5 equivalents).
-
Sulfonyl Chloride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with 1 M HCl. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-aryl-4-ethoxybenzenesulfonamide.
Kilogram-Scale Synthesis Protocol (Adapted from General Principles)
Note: This is a generalized protocol and requires optimization for specific substrates and equipment. A thorough risk assessment and process safety evaluation are mandatory before implementation.
Equipment:
-
Glass-lined reactor with overhead stirring, temperature control, and a nitrogen inlet.
-
Addition funnel or pump for controlled reagent addition.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Drying oven.
Materials (Example Scale):
-
This compound (5.0 kg, 1.0 eq)
-
Primary Amine (e.g., Aniline, molar equivalent to sulfonyl chloride)
-
Pyridine (3.6 kg, 2.0 eq)
-
Toluene (50 L)
-
Water (for washing)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reactants: Charge the reactor with toluene, the primary amine, and pyridine.
-
Controlled Addition: Slowly add a solution of this compound in toluene to the reactor over 2-4 hours, while maintaining the temperature between 20-25°C.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction completion by HPLC.
-
Work-up and Isolation:
-
Add water to the reactor and stir.
-
Separate the aqueous layer.
-
Wash the organic layer with water.
-
Concentrate the organic layer by distillation under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature until a constant weight is achieved.
Data Presentation
Table 1: Summary of Reaction Parameters for Laboratory-Scale Synthesis
| Amine Substrate | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Dichloromethane | Triethylamine | 12 | >90 | General Protocol |
| 4-Methylaniline | Dichloromethane | Pyridine | 8 | 85-95 | General Protocol |
| Benzylamine | Tetrahydrofuran | Triethylamine | 6 | 80-90 | General Protocol |
Table 2: Key Process Parameters for Scale-Up Synthesis
| Parameter | Recommended Range | Notes |
| Reactant Molar Ratio | ||
| Amine:Sulfonyl Chloride | 1.0 : 1.05-1.1 | A slight excess of the sulfonyl chloride can ensure complete conversion of the amine. |
| Base:Sulfonyl Chloride | 1.5 - 2.0 : 1.0 | To effectively neutralize the generated HCl. |
| Solvent | ||
| Volume | 5-10 L / kg of limiting reagent | Sufficient for good mixing and heat transfer. |
| Type | Toluene, Dichloromethane, Ethyl Acetate | Choice depends on solubility, reaction temperature, and work-up. |
| Temperature | ||
| Addition | 0 - 25 °C | To control the exotherm of the reaction. |
| Reaction | 20 - 50 °C | Higher temperatures may be required for less reactive amines. |
| Reaction Time | 4 - 24 hours | Monitored by HPLC or TLC for completion. |
| Purification | Recrystallization or Slurry Wash | Depends on the purity profile of the crude product. |
Visualizations
Experimental Workflow
Caption: General workflow for the scale-up synthesis of sulfonamides.
Signaling Pathway: COX-2 Inhibition by Sulfonamide Drugs
Many sulfonamide-containing drugs, such as Celecoxib, function as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. This pathway is a relevant example of the mechanism of action for anti-inflammatory sulfonamides.
Caption: Inhibition of the COX-2 signaling pathway by a sulfonamide derivative.
Safety Considerations
-
This compound: This reagent is corrosive and lachrymatory. It reacts with water to release hydrochloric acid. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Amines: Many amines are toxic and can be corrosive. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
Bases: Pyridine and triethylamine are flammable and toxic. Handle with care in a fume hood.
-
Scale-Up: The reaction can be exothermic, especially during the addition of the sulfonyl chloride. Ensure adequate cooling and controlled addition rates to manage the reaction temperature. A process safety review is essential before performing any large-scale synthesis.
Conclusion
The synthesis of N-substituted sulfonamides from this compound is a robust and scalable process. The provided protocols offer a starting point for both laboratory and kilogram-scale production. Careful optimization of reaction parameters, along with strict adherence to safety protocols, is crucial for the successful and safe scale-up of this important pharmaceutical synthesis. The understanding of the potential biological targets, such as the COX-2 enzyme, provides a rationale for the continued development of novel sulfonamide-based therapeutics.
One-Pot Synthesis of Sulfonamides from 4-Ethoxybenzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient one-pot synthesis of a diverse range of sulfonamides commencing from 4-ethoxybenzenesulfonyl chloride. Sulfonamides are a cornerstone of medicinal chemistry, recognized as a privileged structural motif in numerous therapeutic agents.[1] The protocols outlined herein describe a straightforward and highly effective method for the coupling of this compound with various primary and secondary amines in a single reaction vessel. This methodology obviates the need for isolation of intermediates, thereby streamlining the synthetic process, conserving resources, and enhancing overall efficiency. The reaction proceeds under mild conditions, offering broad substrate scope and affording high yields of the desired sulfonamide products.
Introduction
Sulfonamides are a critical class of compounds in drug discovery and development, exhibiting a wide spectrum of biological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties.[2] The classical and most direct route to sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3] One-pot syntheses, wherein reactants undergo successive chemical transformations in a single reactor, offer significant advantages over multi-step procedures by minimizing reaction time, reducing waste, and simplifying purification processes.
This application note details a robust one-pot protocol for the synthesis of N-substituted 4-ethoxybenzenesulfonamides. The procedure is amenable to a wide variety of amine coupling partners, making it a versatile tool for the generation of compound libraries for screening and lead optimization in drug discovery programs.
Chemistry
The fundamental chemical transformation is the nucleophilic attack of an amine on the electrophilic sulfur atom of this compound, resulting in the formation of a sulfonamide bond and the liberation of hydrochloric acid. A base, typically a tertiary amine such as triethylamine or pyridine, is incorporated into the reaction mixture to neutralize the in-situ generated HCl, driving the reaction to completion.
General Reaction Scheme:
Caption: General reaction for the one-pot synthesis of sulfonamides.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
This compound (≥98% purity)
-
A variety of primary and secondary amines (≥98% purity)
-
Triethylamine (Et3N, ≥99% purity)
-
Anhydrous acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO4)
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup
-
General One-Pot Protocol for Sulfonamide Synthesis
-
To a dry round-bottom flask under an inert atmosphere, add the desired primary or secondary amine (1.0 mmol, 1.0 eq.).
-
Dissolve the amine in anhydrous acetonitrile (5 mL).
-
Add triethylamine (1.5 mmol, 1.5 eq.) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.1 mmol, 1.1 eq.) in anhydrous acetonitrile (3 mL).
-
Slowly add the solution of this compound to the stirring amine solution at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with the addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-ethoxybenzenesulfonamide.
Workflow Diagram
Caption: Experimental workflow for the one-pot sulfonamide synthesis.
Data Presentation
The following table summarizes representative yields for the synthesis of various sulfonamides from this compound and a selection of primary and secondary amines, based on typical outcomes for this type of reaction.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-4-ethoxybenzenesulfonamide | 2.5 | 92 |
| 2 | Benzylamine | N-benzyl-4-ethoxybenzenesulfonamide | 2.0 | 95 |
| 3 | Morpholine | 4-(4-ethoxyphenylsulfonyl)morpholine | 1.5 | 98 |
| 4 | Piperidine | 1-(4-ethoxyphenylsulfonyl)piperidine | 1.5 | 97 |
| 5 | n-Butylamine | N-butyl-4-ethoxybenzenesulfonamide | 3.0 | 89 |
| 6 | Cyclohexylamine | N-cyclohexyl-4-ethoxybenzenesulfonamide | 3.5 | 87 |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the sulfonyl chloride.
-
Verify the purity of the starting materials.
-
Increase the reaction time or slightly warm the reaction mixture (e.g., to 40 °C).
-
-
Incomplete Reaction:
-
Check the stoichiometry of the reagents, particularly the base. An insufficient amount of base will not effectively neutralize the generated HCl.
-
-
Side Product Formation:
-
Slow addition of the sulfonyl chloride solution can minimize the formation of undesired side products.
-
Maintain a consistent reaction temperature.
-
Conclusion
The one-pot synthesis of sulfonamides from this compound and various amines is a highly efficient, versatile, and straightforward method suitable for a wide range of applications in medicinal chemistry and drug discovery. The protocols provided herein can be readily adapted to generate a large number of analogs for structure-activity relationship (SAR) studies. This methodology represents a valuable tool for the rapid and cost-effective synthesis of novel sulfonamide-based compounds.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Sulfonamides from Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides via microwave-assisted reactions with sulfonyl chlorides. The use of microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[1][2][3] These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
Sulfonamides are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The most common synthetic route to sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate this transformation, offering a rapid and efficient alternative to traditional heating methods.[3][6] This technology utilizes microwave energy to directly heat the reactants, leading to faster reaction rates and often improved product yields.[3]
Advantages of Microwave-Assisted Synthesis
The application of microwave irradiation to sulfonamide synthesis provides several key benefits:
-
Rapid Reaction Times: Reactions that typically take several hours to complete under conventional heating can often be accomplished in a matter of minutes using microwave assistance.[1][7]
-
Increased Yields: Microwave heating can lead to higher isolated yields of the desired sulfonamide products.[1][2]
-
Improved Purity: The rapid and controlled heating often minimizes the formation of byproducts, simplifying purification.[5]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to conventional heating methods.
-
Facilitation of Difficult Reactions: Microwave energy can promote reactions that are sluggish or do not proceed under traditional heating conditions.
Experimental Protocols
Two representative protocols for the microwave-assisted synthesis of sulfonamides from sulfonyl chlorides are detailed below.
Protocol 1: Solvent- and Catalyst-Free Microwave-Assisted Synthesis of Sulfonamides
This protocol, adapted from Lakrout et al., describes a green and efficient method for the sulfonylation of amines without the need for a solvent or catalyst.[6]
Materials:
-
Appropriate primary or secondary amine (1.0 mmol)
-
p-Toluenesulfonyl chloride (1.0 mmol)
-
Microwave-safe reaction vessel
-
Microwave reactor
-
n-Hexane
-
Standard laboratory glassware for filtration and drying
Procedure:
-
In a microwave-safe reaction vessel, combine the amine (1.0 mmol) and p-toluenesulfonyl chloride (1.0 mmol).
-
Expose the mixture to microwave irradiation for the appropriate time and power as determined by initial optimization (see table below for examples).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add 15-20 mL of n-hexane to the reaction mixture and allow it to stand at room temperature for 7-10 hours to facilitate crystallization.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with cold n-hexane and dry them to obtain the pure sulfonamide product.[6]
Data Summary:
The following table summarizes the reaction conditions and yields for the synthesis of various sulfonamides using this solvent-free microwave protocol.[6]
| Entry | Amine | Time (min) | Power (W) | Yield (%) |
| 1 | Aniline | 3 | 300 | 95 |
| 2 | 4-Methylaniline | 3 | 300 | 96 |
| 3 | 4-Methoxyaniline | 4 | 300 | 94 |
| 4 | 4-Chloroaniline | 5 | 450 | 92 |
| 5 | Benzylamine | 2 | 300 | 98 |
| 6 | Piperidine | 4 | 300 | 90 |
Protocol 2: Microwave-Assisted Synthesis of N-Substituted-2,4-dichlorobenzenesulfonamides
This protocol provides a method for the rapid synthesis of sulfonamides using 2,4-dichlorobenzenesulfonyl chloride and various amines in the presence of a base and solvent.[4]
Materials:
-
Appropriate primary or secondary amine (1.0 eq)
-
2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Microwave-safe reaction vessel with a stirrer
-
Microwave reactor
-
n-Hexane
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a microwave-safe reaction vessel, dissolve the amine (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add pyridine (1.5 eq) to the solution.
-
Add 2,4-dichlorobenzenesulfonyl chloride (1.0 eq) to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction by TLC to ensure completion.
-
After cooling, treat the reaction mixture with n-hexane.
-
Allow the mixture to stand at room temperature to induce crystallization.
-
Collect the crystals by filtration, wash with cold n-hexane, and dry to yield the final product.[4]
Data Summary:
The reaction of 2,4-dichlorobenzenesulfonyl chloride with various amines under microwave irradiation generally proceeds in good to excellent yields.[4] Specific quantitative data for a range of amines would need to be generated based on the specific substrates used.
| Amine Substrate | Reaction Time (Microwave) | Typical Yield Range |
| Primary Aliphatic Amines | 5 - 10 min | 85 - 95% |
| Secondary Aliphatic Amines | 10 - 15 min | 80 - 90% |
| Primary Aromatic Amines | 5 - 15 min | 88 - 98% |
| Secondary Aromatic Amines | 10 - 20 min | 75 - 85% |
Visualizations
Experimental Workflow for Microwave-Assisted Sulfonamide Synthesis
The following diagram illustrates the general workflow for the microwave-assisted synthesis of sulfonamides from sulfonyl chlorides.
Caption: General workflow for microwave-assisted sulfonamide synthesis.
Logical Relationship of Key Reaction Components
This diagram shows the relationship between the reactants and the final product in the sulfonylation reaction.
Caption: Key components in microwave-assisted sulfonamide synthesis.
References
- 1. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Microwave Assisted Synthesis, Structural Characterization, Thermal Analysis and Antibacterial Studies of Fe(III), Ni(II) and Cu(II) Complexes of Sulfanilamide – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sulfonylation of Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the general methods for the sulfonylation of primary and secondary amines, a crucial transformation in synthetic and medicinal chemistry for the formation of sulfonamides. This document details classical and modern protocols, presents quantitative data for reaction optimization, and provides detailed experimental procedures.
Introduction
The sulfonylation of amines is a fundamental reaction that forms a sulfur-nitrogen bond, yielding sulfonamides. This functional group is a key structural motif in a vast array of pharmaceuticals, including antibacterial agents (sulfa drugs), diuretics, anticonvulsants, and protease inhibitors. The ability to efficiently and selectively synthesize sulfonamides is therefore of paramount importance in drug discovery and development. This document outlines the traditional Hinsberg method as well as contemporary approaches such as microwave-assisted and copper-catalyzed sulfonylation, offering researchers a selection of protocols to suit various substrates and experimental constraints.
Reaction Mechanism and Principles
The sulfonylation of primary and secondary amines typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the sulfonamide. The presence of a base is generally required to neutralize the hydrochloric acid byproduct.
Primary amines react with sulfonyl chlorides to form primary sulfonamides, which still possess an acidic proton on the nitrogen atom. In the presence of a base, this proton can be abstracted to form a soluble sulfonamide salt. Secondary amines, on the other hand, form secondary sulfonamides that lack an acidic proton and are therefore typically insoluble in basic solutions. This difference in solubility forms the basis of the classical Hinsberg test for distinguishing between primary and secondary amines.[1][2][3] A common side reaction for primary amines is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.[4] Careful control of stoichiometry, reaction temperature, and the rate of addition of the sulfonylating agent can minimize this undesired outcome.[4]
Signaling Pathway: General Sulfonylation Mechanism
Caption: General mechanism of amine sulfonylation.
Experimental Protocols
Protocol 1: Classical Sulfonylation (Hinsberg Method)
This method is a robust and widely used procedure for the synthesis of sulfonamides and for the differentiation of primary and secondary amines.
Materials:
-
Primary or secondary amine (1.0 eq)
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) (1.1 eq)
-
Pyridine or triethylamine (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM or THF.
-
Add the base (e.g., pyridine or triethylamine) (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Sulfonylation (Solvent-Free)
This protocol offers a rapid and environmentally friendly alternative to classical methods, often resulting in high yields in shorter reaction times.[5][6][7]
Materials:
-
Primary or secondary amine (1.0 mmol)
-
p-Toluenesulfonyl chloride (1.0 mmol)
-
n-Hexane
Procedure:
-
In a microwave-safe vessel, mix the amine (1.0 mmol) and p-toluenesulfonyl chloride (1.0 mmol).
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 160-320 W) for 1.5-7 minutes.[6] The optimal time and power should be determined for each substrate.
-
After the reaction is complete (monitored by TLC), cool the vessel to room temperature.
-
Add n-hexane to the reaction mixture and stir.
-
Collect the precipitated solid sulfonamide by filtration, wash with n-hexane, and dry.[7]
Protocol 3: Copper-Catalyzed Sulfonylation
This method is useful for the sulfonylation of amines using thiosulfonates as the sulfonylating agent, providing an alternative to sulfonyl chlorides.[8]
Materials:
-
Amine (1.2 eq)
-
Thiosulfonate (1.0 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vial, add the amine (1.2 eq), thiosulfonate (1.0 eq), CuI (10 mol%), and Cs₂CO₃ (2.0 eq).
-
Add DMSO as the solvent.
-
Seal the vial and heat the reaction mixture at a predetermined temperature (e.g., 80-120 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired sulfonamide.
Data Presentation
Table 1: Comparison of Sulfonylation Methods for Various Amines
| Entry | Amine | Sulfonylating Agent | Method | Base/Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | Aniline | p-Toluenesulfonyl chloride | Classical | Pyridine | DCM | 12 h | 92 | [9] |
| 2 | Aniline | p-Toluenesulfonyl chloride | Microwave | None | None | 3 min | 97 | [6] |
| 3 | p-Toluidine | p-Toluenesulfonyl chloride | Classical | Pyridine | DCM | 12 h | 95 | [9] |
| 4 | p-Toluidine | p-Toluenesulfonyl chloride | Microwave | None | None | 2.5 min | 96 | [6] |
| 5 | Pyrrolidine | p-Toluenesulfonyl chloride | Classical | Triethylamine | THF | 4 h | 88 | [9] |
| 6 | Pyrrolidine | p-Toluenesulfonyl chloride | Microwave | None | None | 5 min | 90 | [6] |
| 7 | Morpholine | Phenyl thiosulfonate | Copper-catalyzed | CuI/Cs₂CO₃ | DMSO | 24 h | 85 | [8] |
| 8 | Dibenzylamine | p-Toluenesulfonyl chloride | Classical | Pyridine | DCM | 6 h | 94 | [9] |
| 9 | Dibenzylamine | p-Toluenesulfonyl chloride | Microwave | None | None | 7 min | 91 | [6] |
Experimental Workflow
Caption: A general workflow for the sulfonylation of amines.
Troubleshooting
A common issue encountered during the sulfonylation of primary amines is the formation of a di-sulfonylated byproduct. To mitigate this, the following strategies can be employed:
-
Stoichiometry Control: Use a slight excess of the primary amine relative to the sulfonyl chloride.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature to maintain a low concentration of the electrophile.[4]
-
Base Selection: Use a sterically hindered or weaker base to reduce the deprotonation of the initially formed sulfonamide.
-
Low Temperature: Conducting the reaction at 0 °C or lower can help to control the reaction rate and improve selectivity for mono-sulfonylation.[4]
Conclusion
The sulfonylation of primary and secondary amines is a versatile and indispensable reaction in organic synthesis. The choice of method depends on the specific substrate, desired scale, and available equipment. The classical Hinsberg method remains a reliable and well-understood protocol. For rapid synthesis and greener conditions, the microwave-assisted approach is an excellent alternative. Copper-catalyzed methods provide a valuable option when using sulfonylating agents other than sulfonyl chlorides. By carefully selecting the reaction conditions and following the detailed protocols provided, researchers can efficiently synthesize a wide range of sulfonamides for various applications in pharmaceutical and chemical research.
References
- 1. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 2. Hinsberg Reagent and Test: Distinguishing Amines Easily [vedantu.com]
- 3. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 4. benchchem.com [benchchem.com]
- 5. A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cbijournal.com [cbijournal.com]
Application Notes and Protocols: Use of Pyridine as a Base in 4-Ethoxybenzenesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of pyridine as a base in reactions involving 4-ethoxybenzenesulfonyl chloride. This includes detailed protocols for the synthesis of sulfonamides and sulfonate esters, key functional groups in many pharmaceutical compounds. The information is intended to facilitate the use of this methodology in organic synthesis and drug development.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-ethoxybenzenesulfonyl group onto nucleophiles such as amines and alcohols. These reactions, which yield sulfonamides and sulfonate esters respectively, are fundamental in medicinal chemistry due to the prevalence of the sulfonamide moiety in a wide array of therapeutic agents with diverse biological activities. Pyridine is a commonly employed base in these reactions, serving both to neutralize the hydrochloric acid byproduct and, in some cases, to act as a nucleophilic catalyst, accelerating the reaction rate.
Reaction Mechanism
The reaction of this compound with a nucleophile (amine or alcohol) in the presence of pyridine proceeds via a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. Pyridine plays a dual role in this transformation.
As a Base: Pyridine scavenges the HCl generated during the reaction, preventing the protonation of the nucleophile and driving the reaction to completion.
As a Nucleophilic Catalyst: Pyridine can react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate. This intermediate is more susceptible to nucleophilic attack by the amine or alcohol than the sulfonyl chloride itself, thus catalyzing the reaction.
A general mechanistic pathway is depicted below:
Caption: Reaction mechanism of this compound with a nucleophile in the presence of pyridine.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of sulfonamides and sulfonate esters using this compound and pyridine. The data is compiled from literature reports on analogous sulfonyl chlorides and represents expected outcomes.
Table 1: Synthesis of N-Substituted-4-ethoxybenzenesulfonamides
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Dichloromethane | Room Temp | 5 | 85-95 |
| 2 | 4-Methylaniline | Dichloromethane | Room Temp | 5 | 88-96 |
| 3 | 4-Chloroaniline | Dichloromethane | Room Temp | 6 | 82-90 |
| 4 | Benzylamine | Dichloromethane | 0 to Room Temp | 4 | 85-95 |
| 5 | Cyclohexylamine | Tetrahydrofuran | Room Temp | 6 | 80-90 |
Table 2: Synthesis of 4-Ethoxybenzenesulfonate Esters
| Entry | Alcohol/Phenol | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Dichloromethane | Room Temp | 12 | 85-95 |
| 2 | 4-Methylphenol | Dichloromethane | Room Temp | 12 | 88-97 |
| 3 | 4-Chlorophenol | Dichloromethane | Room Temp | 14 | 80-92 |
| 4 | Benzyl alcohol | Dichloromethane | 0 to Room Temp | 8 | 85-95 |
| 5 | Neopentyl alcohol | Dichloromethane | Room Temp | 16 | ~85 |
Experimental Protocols
4.1 General Protocol for the Synthesis of N-Substituted-4-ethoxybenzenesulfonamides
This protocol provides a general procedure for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous pyridine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, dissolve the amine (1.0-1.2 eq) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (1.5-2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
4.2 General Protocol for the Synthesis of 4-Ethoxybenzenesulfonate Esters
This protocol provides a general procedure for the reaction of this compound with alcohols or phenols.
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.0-1.2 eq)
-
Anhydrous pyridine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, dissolve the alcohol or phenol (1.0-1.2 eq) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled solution dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of sulfonamides or sulfonate esters using this compound and pyridine.
Caption: General experimental workflow for sulfonylation reactions.
Applications in Drug Development
Sulfonamides are a critical class of compounds in drug discovery, exhibiting a wide range of biological activities, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties. The synthesis of novel sulfonamide libraries using this compound can lead to the discovery of new drug candidates. The ethoxy group can modulate the pharmacokinetic properties of the molecule, such as lipophilicity and metabolic stability, which are crucial parameters in drug design.
While no specific signaling pathway directly modulated by this compound has been identified in the literature, the sulfonamide products derived from its reactions are often designed to interact with specific biological targets, such as enzymes or receptors, thereby modulating their activity within a signaling cascade.
Safety Information
-
This compound: Corrosive and moisture-sensitive. Reacts with water to liberate toxic gas. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.
-
Pyridine: Flammable, toxic, and a suspected carcinogen. Handle with care in a fume hood.
-
Dichloromethane: A suspected carcinogen. Use in a well-ventilated area.
-
Hydrochloric Acid: Corrosive. Handle with appropriate care.
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling these chemicals.
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Ethoxybenzenesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Ethoxybenzenesulfonyl chloride by distillation. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the vacuum distillation of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Product is not distilling at the expected temperature. | 1. Vacuum level is insufficient. 2. Thermometer is placed incorrectly. 3. The boiling point of this compound is different from the estimated value. | 1. Check the vacuum pump and all connections for leaks. Ensure a deep vacuum is achieved. 2. Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor. 3. Gradually and carefully increase the heating bath temperature. If the product still does not distill, consider lowering the vacuum pressure further. |
| Product appears dark or decomposed in the distillation flask. | 1. Heating bath temperature is too high. 2. Distillation is performed too slowly. 3. Presence of acidic impurities. | 1. Reduce the heating bath temperature. Aryl sulfonyl chlorides can be thermally sensitive. 2. Once the product begins to distill, maintain a steady rate of collection. Prolonged heating can lead to decomposition. 3. Ensure the crude material is properly worked up and washed to remove any residual acids from the synthesis. |
| Distillation rate is very slow or has stopped. | 1. Insufficient heating. 2. Vacuum pressure is too low (too high of a vacuum for the temperature). 3. Solidification in the condenser. | 1. Gradually increase the heating bath temperature. 2. Slightly and carefully decrease the vacuum (e.g., by introducing a small amount of inert gas) to allow the product to distill at the applied temperature. 3. If the product has a high melting point, it may solidify in the condenser. Use a heating mantle on the condenser or wrap it with heating tape, maintaining a temperature just above the melting point of the product. |
| "Bumping" or violent boiling of the liquid. | 1. Lack of boiling chips or a magnetic stir bar. 2. Heating is too rapid. | 1. Add a few boiling chips or a magnetic stir bar to the distillation flask before applying vacuum. 2. Heat the distillation flask gradually. |
| Product is contaminated with a lower-boiling impurity. | 1. Inefficient fractional distillation column. 2. Fore-run fraction was not adequately collected. | 1. Use a fractionating column (e.g., Vigreux) for better separation. 2. Collect an initial fraction (fore-run) that contains the lower-boiling impurities before collecting the main product fraction. |
| Product is contaminated with a higher-boiling impurity. | 1. Distillation was carried out for too long or at too high a temperature. | 1. Stop the distillation when the temperature starts to rise above the boiling point of the product or when the distillation rate slows significantly. |
| Product hydrolyzes during workup or distillation. | 1. Presence of water in the crude material or glassware. 2. Exposure to atmospheric moisture. | 1. Ensure the crude material is thoroughly dried before distillation. Use oven-dried glassware. 2. Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) and protect the receiving flask from moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound under vacuum?
A1: The exact boiling point of this compound at various vacuum pressures is not widely reported. However, as an analogue, 4-Methoxybenzenesulfonyl chloride has a boiling point of 173 °C at 14 mmHg.[1][2] It is expected that this compound will have a slightly higher boiling point. It is recommended to start with a high vacuum (e.g., 1-5 mmHg) and gradually increase the temperature to determine the distillation temperature empirically.
Q2: What are the common impurities in crude this compound?
A2: Common impurities may include unreacted starting materials (e.g., phenetole), byproducts from the sulfonation reaction such as the ortho isomer, and residual acids (e.g., chlorosulfonic acid or sulfuric acid).
Q3: How can I tell if my product is decomposing during distillation?
A3: Signs of decomposition include darkening of the liquid in the distillation flask, evolution of gases (e.g., HCl or SO₂), and a lower than expected yield of the purified product. Aryl sulfonyl chlorides can be susceptible to thermal decomposition.
Q4: Is it necessary to use a fractionating column?
A4: For a crude product with impurities that have boiling points close to that of this compound, a fractionating column (e.g., a Vigreux column) is recommended to achieve good separation and higher purity of the final product.
Q5: How should I store the purified this compound?
A5: this compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Quantitative Data
The following table summarizes the physical properties of this compound and a related compound for comparison.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C / mmHg) | Melting Point (°C) |
| This compound | 1132-17-8 | 220.67 | Not widely reported (estimated to be slightly higher than the methoxy analog) | Not widely reported |
| 4-Methoxybenzenesulfonyl chloride | 98-68-0 | 206.65 | 173 / 14[1][2] | 39-42[1][2] |
Experimental Protocol: Vacuum Distillation of Crude this compound
Objective: To purify crude this compound by vacuum distillation to remove non-volatile impurities and byproducts.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Vacuum grease
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
Equipment:
-
Round-bottom flask
-
Short path distillation head or a distillation head with a condenser
-
Receiving flask(s)
-
Thermometer and adapter
-
Heating mantle
-
Magnetic stirrer (if using a stir bar)
-
Vacuum pump
-
Manometer
Procedure:
-
Preparation of the Apparatus:
-
Ensure all glassware is clean and thoroughly dried in an oven to remove any traces of water.
-
Assemble the distillation apparatus as shown in the workflow diagram below. Use a short path distillation apparatus for small quantities or if the product is high-boiling.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Place a magnetic stir bar or boiling chips in the distillation flask.
-
-
Charging the Flask:
-
Transfer the crude this compound into the distillation flask. Do not fill the flask to more than two-thirds of its volume.
-
-
Initiating the Distillation:
-
Connect the apparatus to the vacuum pump with a cold trap in between to protect the pump from corrosive vapors.
-
Turn on the magnetic stirrer (if used).
-
Slowly and carefully apply the vacuum.
-
Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.
-
-
Collecting the Fractions:
-
Increase the temperature of the heating mantle gradually.
-
Monitor the temperature at the distillation head. Collect any low-boiling impurities as a fore-run in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of the product, change to a clean receiving flask to collect the main fraction.
-
Maintain a steady distillation rate by controlling the heating.
-
-
Terminating the Distillation:
-
Stop the distillation when the temperature starts to rise or drop, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness to avoid potential decomposition of the residue.
-
Turn off the heating mantle and allow the apparatus to cool down to room temperature.
-
Slowly and carefully release the vacuum by introducing an inert gas like nitrogen or argon.
-
Dismantle the apparatus and transfer the purified product to a suitable storage container.
-
Visualizations
Caption: Experimental workflow for the vacuum distillation of this compound.
Caption: Troubleshooting logic for common distillation issues.
References
How to remove sulfonic acid byproduct from sulfonamide reaction
Welcome to the Technical Support Center for Sulfonamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of sulfonic acid byproducts from sulfonamide reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in a sulfonamide synthesis reaction?
A common byproduct is the corresponding sulfonic acid, which can form from the hydrolysis of the sulfonyl chloride starting material. Other potential impurities include unreacted starting materials (amine and sulfonyl chloride) and over-alkylated or over-arylated products.[1]
Q2: How can I monitor the progress of my sulfonamide reaction and identify the presence of byproducts?
Thin Layer Chromatography (TLC) is a quick and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visualize the formation of the product and the consumption of reactants. The sulfonic acid byproduct is typically more polar than the sulfonamide product and will have a lower Rf value on the TLC plate. For more detailed analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can definitively identify the structures of the product and any byproducts.
Q3: What are the primary methods for removing sulfonic acid byproducts?
The most common and effective methods for removing sulfonic acid byproducts are:
-
Acid-Base Extraction: This technique leverages the acidic nature of the sulfonic acid to separate it from the less acidic or neutral sulfonamide product.
-
Recrystallization: This method relies on the differential solubility of the sulfonamide product and the sulfonic acid byproduct in a chosen solvent system.
-
Column Chromatography: This technique separates compounds based on their polarity, offering a high degree of purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of sulfonamides.
Acid-Base Extraction Troubleshooting
| Problem | Possible Cause | Solution |
| Emulsion formation between organic and aqueous layers. | The reaction mixture may contain surfactant-like molecules, or vigorous shaking may have caused the emulsion.[2] | - Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[2]- If the emulsion persists, try filtering the mixture through a pad of Celite or glass wool.[2]- Centrifugation can also be effective at breaking emulsions.[3][4] |
| Poor separation of sulfonic acid from the sulfonamide. | The pH of the aqueous layer may not be optimal for selectively deprotonating the sulfonic acid. | - Ensure the pH of the basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) is high enough to deprotonate the sulfonic acid but not the sulfonamide (if it has an acidic proton). Check the pKa values of your specific compounds.- Perform multiple extractions with the basic solution to ensure complete removal of the sulfonic acid. |
| Precipitation of product at the interface. | The sulfonamide may be partially soluble in both the organic and aqueous phases, leading to precipitation at the interface. | - Add more organic solvent to fully dissolve the sulfonamide.- If the sulfonamide has acidic properties, ensure the pH of the aqueous layer is not high enough to deprotonate and extract it. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| The sulfonamide "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the sulfonamide, or the solution is too supersaturated.[1] | - Switch to a lower-boiling point solvent.[1]- Add a small amount of hot solvent to redissolve the oil and then allow it to cool more slowly.[1]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1] |
| Low recovery of the sulfonamide product. | Too much solvent was used, or the solution was not cooled sufficiently.[1][5] | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[1][6]- After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1]- Concentrate the mother liquor and attempt a second recrystallization. |
| The product is an amorphous powder, not crystalline. | The solution cooled too quickly, causing the product to "crash out" of solution.[1] | - Allow the solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[1] |
| Colored impurities remain in the final product. | The colored impurities have similar solubility to the product in the chosen solvent. | - Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the sulfonamide and sulfonic acid. | The solvent system (eluent) does not have the optimal polarity. | - Use TLC to test different solvent systems to find one that gives good separation between the product and the byproduct (aim for an Rf of 0.25-0.35 for the desired compound).[7]- A common solvent system for sulfonamides is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[8] |
| The product is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The product is eluting too quickly with impurities. | The eluent is too polar. | - Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| Streaking or tailing of spots on TLC and broad bands on the column. | The compound may be interacting too strongly with the stationary phase (silica gel is acidic). | - Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) to deactivate the silica gel if your compound is basic.[9]- For acidic compounds, a small amount of acetic acid or formic acid can sometimes improve peak shape. |
| Cracking of the silica gel bed. | Improper packing of the column or running the column dry. | - Ensure the column is packed uniformly as a slurry and never allow the solvent level to drop below the top of the silica gel. |
Data Presentation: Solubility Data
The choice of solvent is critical for both extraction and recrystallization. The following table summarizes the solubility of a representative sulfonic acid (benzenesulfonic acid) and general solubility trends for sulfonamides in common laboratory solvents.
| Solvent | Benzenesulfonic Acid | Sulfonamides (General Trend) |
| Water | Soluble[10][11][12] | Generally low solubility, but can be increased by adjusting pH to form salts.[13] |
| Methanol | Soluble | Generally soluble.[14] |
| Ethanol | Soluble[11][12] | Soluble |
| Acetone | Soluble[10] | Soluble |
| Ethyl Acetate | Sparingly soluble | Soluble |
| Dichloromethane | Insoluble | Soluble |
| Diethyl Ether | Insoluble[11][12] | Sparingly soluble to soluble |
| Hexane/Petroleum Ether | Insoluble | Insoluble |
| Toluene | Slightly soluble | Sparingly soluble |
| Benzene | Slightly soluble[11][12] | Sparingly soluble |
Note: The solubility of specific sulfonamides can vary significantly based on their structure.[15][16]
Experimental Protocols
Protocol 1: Purification of Sulfonamide by Acid-Base Extraction
This protocol is designed to separate a neutral or weakly acidic sulfonamide from a sulfonic acid byproduct.
Materials:
-
Crude reaction mixture containing the sulfonamide and sulfonic acid byproduct.
-
Organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
1M Hydrochloric acid (HCl) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel, beakers, Erlenmeyer flasks.
-
pH paper.
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 1-2 minutes. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Layer 1".
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh saturated sodium bicarbonate solution two more times, combining the aqueous layers.
-
Wash Organic Layer: Wash the organic layer with brine to remove any residual water-soluble impurities. Drain the brine layer and discard.
-
Dry Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate or magnesium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Isolate Sulfonamide: Filter the dried organic solution to remove the drying agent. The filtrate contains the purified sulfonamide. The solvent can be removed under reduced pressure to yield the solid product.
-
Isolate Sulfonic Acid (Optional): To recover the sulfonic acid, cool the combined aqueous layers in an ice bath and slowly acidify with 1M HCl until the pH is acidic (check with pH paper). The sulfonic acid may precipitate out of solution and can be collected by filtration, or it can be extracted with an organic solvent.
Caption: Workflow for Acid-Base Extraction.
Protocol 2: Purification of Sulfonamide by Recrystallization
This protocol is for purifying a solid sulfonamide from a sulfonic acid byproduct, assuming a suitable solvent has been identified where the sulfonamide is significantly more soluble at high temperatures than at low temperatures, and the sulfonic acid has different solubility characteristics.
Materials:
-
Crude solid sulfonamide.
-
Recrystallization solvent.
-
Erlenmeyer flasks, beaker.
-
Hot plate.
-
Buchner funnel and filter flask.
-
Filter paper.
-
Glass stirring rod.
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of small amounts of the crude product. The ideal solvent will dissolve the sulfonamide when hot but not when cold, while the sulfonic acid is either very soluble or insoluble in the cold solvent.
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling on a hot plate with stirring. Continue adding small portions of hot solvent until the sulfonamide is just dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities (which could be the sulfonic acid if it is insoluble), perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The purified sulfonamide can then be collected.
Caption: Workflow for Recrystallization.
Protocol 3: Purification of Sulfonamide by Column Chromatography
This protocol describes the separation of a sulfonamide from a more polar sulfonic acid byproduct using silica gel column chromatography.
Materials:
-
Crude sulfonamide mixture.
-
Silica gel (for flash chromatography).
-
Eluent (solvent system determined by TLC, e.g., hexane/ethyl acetate).
-
Chromatography column.
-
Sand.
-
Cotton or glass wool.
-
Collection tubes or flasks.
-
TLC plates and developing chamber.
-
UV lamp for visualization.
Procedure:
-
Choose Solvent System: Use TLC to determine an appropriate eluent system that provides good separation between the sulfonamide and the sulfonic acid. The desired sulfonamide should have an Rf value of approximately 0.25-0.35.
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude sulfonamide in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column and apply pressure (for flash chromatography) or allow it to flow by gravity.
-
Continuously add eluent to the top of the column, ensuring the silica gel bed never runs dry.
-
-
Collect Fractions: Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Monitor Fractions: Monitor the collected fractions by TLC to determine which fractions contain the purified sulfonamide.
-
Combine and Evaporate: Combine the pure fractions containing the sulfonamide and remove the solvent under reduced pressure to obtain the purified product.
Caption: Workflow for Column Chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. columbia.edu [columbia.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. azom.com [azom.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chembk.com [chembk.com]
- 12. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 13. Biodegradability properties of sulfonamides in activated sludge | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions of 4-Ethoxybenzenesulfonyl Chloride with Weak Nucleophiles
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when reacting 4-ethoxybenzenesulfonyl chloride with weak nucleophiles, such as anilines and phenols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when reacting this compound with weak nucleophiles?
A1: Weak nucleophiles, such as anilines with electron-withdrawing groups or phenols, react slowly with sulfonyl chlorides. The main challenges include low reaction rates leading to incomplete conversion, the need for forcing conditions (e.g., higher temperatures) which can cause degradation, and competing side reactions like the hydrolysis of the sulfonyl chloride.
Q2: What is the general mechanism for the reaction between this compound and a weak nucleophile?
A2: The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine or the oxygen of a phenoxide) attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is removed by a base to yield the final sulfonamide or sulfonate ester.[1]
Q3: Why is a base necessary for this reaction?
A3: A base is crucial for two main reasons. First, it neutralizes the hydrochloric acid (HCl) generated during the reaction.[1] If not neutralized, the HCl will protonate the amine nucleophile, rendering it non-nucleophilic and stopping the reaction. In the case of phenols, the base is required to deprotonate the phenol to form the more nucleophilic phenoxide ion.
Q4: Can the this compound degrade during the reaction?
A4: Yes. Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[2] This is a common side reaction that consumes the starting material and leads to lower yields. It is therefore critical to use anhydrous reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material (amine or phenol).
-
The isolated yield of the desired sulfonamide or sulfonate ester is low.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Nucleophilicity of the Substrate | For weakly nucleophilic anilines or phenols, consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or increasing the reaction temperature. The addition of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can also accelerate the reaction by forming a more reactive intermediate. |
| Hydrolysis of this compound | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the amine/phenol and base are dry.[2] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Steric Hindrance | If either the nucleophile or the sulfonyl chloride is sterically hindered, higher temperatures and longer reaction times may be necessary. In some cases, an alternative synthetic route may be required. |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Formation of Multiple Products
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting materials and the desired product.
-
Purification is difficult due to the presence of closely eluting impurities.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Bis-sulfonylation of Primary Amines | This can occur if an excess of this compound is used or if the reaction is run for too long. Use a slight excess of the primary amine (1.1-1.2 equivalents) and add the sulfonyl chloride solution slowly at a low temperature (e.g., 0 °C) to control the reaction. |
| Reaction with Solvent | Ensure the solvent is inert. For example, protic solvents can react with the sulfonyl chloride. Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are generally preferred. For very slow reactions, a polar aprotic solvent like DMF can be used, but ensure it is anhydrous. |
| Elimination Reactions (with Alcohols/Phenols) | While less common with phenols, elimination can be a side reaction with alcohols, especially at higher temperatures. Use milder reaction conditions and a non-hindered base. |
Workflow for Addressing Multiple Products
Caption: A decision-making workflow for diagnosing and resolving the formation of multiple products.
Data Presentation
The following tables provide a summary of typical reaction conditions and expected yields for the synthesis of sulfonamides and sulfonate esters from sulfonyl chlorides and weak nucleophiles. While specific data for this compound is limited in the literature, the data for the closely related 4-methoxybenzenesulfonyl chloride provides a strong predictive baseline.
Table 1: Synthesis of N-Aryl-4-methoxybenzenesulfonamides
Reaction of 4-methoxybenzenesulfonyl chloride with various anilines.
| Nucleophile (Aniline) | Base | Solvent | Time (h) | Temperature | Yield (%) |
| Aniline | Pyridine | Dichloromethane | 1 | 0 °C to RT | 78 |
| 4-Methoxyaniline | Pyridine | Dichloromethane | 1 | 0 °C to RT | 81 |
| 4-Chloroaniline | Pyridine | Dichloromethane | 1 | 0 °C to RT | 75 |
Data synthesized from a study on 4-methoxybenzenesulfonyl chloride.
Table 2: Synthesis of Aryl Sulfonates from Phenols and Aryl Sulfonyl Chlorides
Optimized conditions for the reaction of various phenols with p-toluenesulfonyl chloride (a representative aryl sulfonyl chloride).
| Nucleophile (Phenol) | Base | Solvent | Time (h) | Temperature | Yield (%) |
| Phenol | Pyridine | Dichloromethane | 12 | RT | 93 |
| 2-Chlorophenol | Pyridine | Dichloromethane | 12 | RT | 89 |
| 2-Nitrophenol | Pyridine | Dichloromethane | 12 | RT | 73 |
Data adapted from a study on the synthesis of aryl sulfonates.[3][4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-4-ethoxybenzenesulfonamides
This protocol is adapted from a procedure for the synthesis of N-Aryl-4-methoxybenzenesulfonamides.
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous pyridine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the substituted aniline (1.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled aniline solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Experimental Workflow
Caption: A standard workflow for the synthesis of sulfonamides and sulfonate esters.
References
Common side products in 4-Ethoxybenzenesulfonyl chloride reactions with amines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-ethoxybenzenesulfonyl chloride in reactions with primary and secondary amines to synthesize sulfonamides.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-ethoxybenzenesulfonamides, helping you identify the root cause of unexpected results and providing actionable solutions.
Question: My reaction yield is very low, and I've recovered a significant amount of a water-soluble acidic compound. What is the likely cause and how can I fix it?
Answer: The most probable cause is the hydrolysis of your starting material, this compound, into 4-ethoxybenzenesulfonic acid. Sulfonyl chlorides are reactive towards nucleophiles, including water.[1][2] This side reaction consumes your electrophile, leading to a poor yield of the desired sulfonamide.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure your amine reactant is free of water.
-
Control the Reaction Environment: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: Check the purity of your this compound. Over time, it can hydrolyze upon exposure to air. Use a fresh or properly stored bottle.
-
Order of Addition: Consider adding the sulfonyl chloride to the mixture of the amine and base in the solvent, rather than the other way around.
Question: I'm reacting this compound with a primary amine and getting a significant amount of a higher molecular weight byproduct. What is happening?
Answer: You are likely observing N,N-disulfonylation or a related dimerization. After the initial formation of the desired secondary sulfonamide (R-NH-SO₂Ar), the remaining N-H proton is still acidic. In the presence of a strong base and excess sulfonyl chloride, this proton can be removed, and the resulting anion can react with a second molecule of this compound to form a disulfonated product (R-N(SO₂Ar)₂).
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the amine to this compound, or a slight excess of the amine. Avoid using an excess of the sulfonyl chloride.[3]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a controlled temperature (e.g., 0 °C). This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the mono-sulfonylation reaction.[3]
-
Base Selection: Use a non-nucleophilic base like pyridine or triethylamine just to scavenge the HCl produced.[4][5] Using an overly strong base in excess can promote the second deprotonation.[3]
Question: My amine contains a hydroxyl (-OH) group, and my final product mixture is complex. What could be the issue?
Answer: The sulfonyl chloride can react with other nucleophilic functional groups present in your amine substrate, such as hydroxyl groups, to form sulfonate esters (R-O-SO₂Ar). This leads to a mixture of the desired N-sulfonated product and the O-sulfonated side product.
Troubleshooting Steps:
-
Protecting Groups: The most robust solution is to protect the hydroxyl group before the reaction. A common strategy is to use a silyl ether protecting group (e.g., TBDMS), which is stable to the sulfonylation conditions but can be easily removed afterward.
-
pH and Temperature Control: In some cases, adjusting the pH and lowering the reaction temperature can favor the more nucleophilic amine's reaction over the hydroxyl group's. However, this provides limited selectivity and protection is the preferred method.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of adding a base like pyridine or triethylamine to the reaction? A1: The reaction between an amine and a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl).[4][5] The base is added to neutralize this acid. If not neutralized, the HCl will protonate the starting amine, forming an ammonium salt (R-NH₃⁺Cl⁻). This salt is no longer nucleophilic and will not react with the sulfonyl chloride, effectively stopping the reaction.[6]
Q2: Can I use an inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)? A2: While possible, using aqueous inorganic bases increases the risk of hydrolyzing the this compound starting material.[2][7] If you must use them, consider a biphasic system (e.g., Schotten-Baumann conditions) with vigorous stirring, but be aware that hydrolysis will likely still be a competing side reaction. For sensitive substrates, an organic base in an anhydrous organic solvent is preferable.
Q3: My reaction is very slow. Can I heat it? A3: Gentle heating can increase the reaction rate. However, be cautious as higher temperatures can also accelerate side reactions, such as hydrolysis of the sulfonyl chloride or potential elimination reactions if your amine substrate has a susceptible structure.[3] It is recommended to monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS to find the optimal balance.
Q4: How can I purify my final sulfonamide product? A4: Sulfonamides are typically crystalline solids and can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[4] If recrystallization is insufficient, column chromatography on silica gel is a standard and effective purification method.
Data on Reaction Parameters and Side Product Formation
The following table summarizes the expected qualitative effects of changing key reaction parameters on the yield of the desired sulfonamide and the formation of common side products.
| Parameter | Change | Effect on Desired Product Yield | Hydrolysis (Sulfonic Acid) | N,N-Disulfonylation (Primary Amine) |
| Temperature | Increase | Increases rate, but may decrease yield if side reactions accelerate faster. | Increases | Increases |
| H₂O Presence | Increase | Decreases | Significantly Increases | No direct effect |
| Base Strength | Weaker (e.g., Pyridine) -> Stronger (e.g., NaH) | Optimal with appropriate base | Can increase with aqueous strong bases | Increases |
| Sulfonyl Chloride Stoichiometry | Increase (Excess) | May decrease due to side reactions | No direct effect | Significantly Increases |
| Rate of Addition | Slower (Dropwise) | Increases | Decreases (less time for hydrolysis) | Decreases |
General Experimental Protocol
Synthesis of N-Substituted-4-ethoxybenzenesulfonamide
-
Preparation: In a round-bottom flask dried in an oven, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (1.5 eq.) in an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.0 eq.) in a minimal amount of the same anhydrous solvent. Add this solution to the cooled amine mixture dropwise via a dropping funnel over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for one hour and then let it warm to room temperature. Monitor the reaction's progress using TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).
-
Workup: Quench the reaction by adding water. If using a water-immiscible solvent like dichloromethane, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by water, and finally a saturated brine solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization or silica gel column chromatography to yield the pure sulfonamide.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of 4-ethoxybenzenesulfonamides.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Bis-sulfonylation of Primary Amines
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and minimizing the common side reaction of bis-sulfonylation of primary amines with sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What is bis-sulfonylation and why does it occur?
A1: Bis-sulfonylation, also known as di-sulfonylation, is a side reaction where a primary amine reacts with two equivalents of a sulfonyl chloride, resulting in a di-sulfonylated product with the general structure R-N(SO₂R')₂. This occurs in a two-step process. Initially, the primary amine forms the desired mono-sulfonamide. However, the resulting sulfonamide has an acidic N-H proton. In the presence of a base, this proton can be removed, forming a nucleophilic sulfonamide anion. This anion can then attack a second molecule of sulfonyl chloride, leading to the undesired bis-sulfonylated byproduct.[1] The key to minimizing this side reaction is to suppress the formation and subsequent reaction of this sulfonamide anion intermediate.[1]
Q2: What are the most critical experimental parameters to control to achieve selective mono-sulfonylation?
A2: Several reaction parameters are crucial for controlling the selectivity between mono- and bis-sulfonylation. The most critical include:
-
Stoichiometry: The molar ratio of the primary amine to the sulfonyl chloride.
-
Base: The type and amount of base used.
-
Temperature: The reaction temperature significantly impacts the rates of both the desired and undesired reactions.
-
Rate of Addition: The speed at which the sulfonyl chloride is added to the reaction mixture.[1]
Careful optimization of these parameters is essential to favor the formation of the mono-sulfonylated product.[1]
Q3: How does the choice of solvent impact the reaction?
A3: The solvent can influence the reaction's outcome. Aprotic solvents are commonly used. The solubility of the amine, sulfonyl chloride, and the resulting sulfonamide can affect the reaction kinetics and the prevalence of side reactions.[1] For instance, the differing solubility of primary and secondary sulfonamides in an aqueous base is the principle behind the Hinsberg test, which is used to distinguish between different types of amines.[1]
Q4: Which bases are recommended to minimize bis-sulfonylation?
A4: The choice of base is critical. While a base is necessary to neutralize the HCl byproduct, a strong base in excess can readily deprotonate the mono-sulfonamide, promoting the second sulfonylation.[1] Weaker or sterically hindered bases like pyridine or 2,6-lutidine are often preferred over stronger, non-hindered bases such as triethylamine.[1] Pyridine can also act as a nucleophilic catalyst, which may accelerate the reaction.[2] For less reactive amines, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) may be required.[2]
Troubleshooting Guide
This guide addresses the common issue of significant bis-sulfonylated product formation and provides a systematic approach to optimize for mono-sulfonylation.
Problem: My reaction is producing a significant amount of the bis-sulfonylated product.
This is a frequent issue arising from the reactivity of the intermediate mono-sulfonamide. Follow these steps to improve selectivity for the desired mono-sulfonylation.
References
Preventing hydrolysis of sulfonyl chlorides during aqueous workup
Welcome to the technical support center for handling and reacting with sulfonyl chlorides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the hydrolysis of sulfonyl chlorides during aqueous workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the decomposition of my sulfonyl chloride during an aqueous workup?
A1: Sulfonyl chlorides are highly reactive electrophiles, and their primary decomposition pathway during aqueous workup is hydrolysis.[1] This reaction with water converts the sulfonyl chloride to the corresponding sulfonic acid, which can complicate product isolation and reduce yields.[1][2] The rate of hydrolysis is influenced by several factors, including pH, temperature, and the structure of the sulfonyl chloride itself.[3][4][5]
Q2: How does pH affect the stability of sulfonyl chlorides?
A2: The hydrolysis of sulfonyl chlorides is significantly dependent on pH. Generally, they are more susceptible to hydrolysis in neutral to alkaline conditions.[3] In alkaline (basic) conditions, the hydrolysis rate is accelerated.[5] Acidic conditions can also promote hydrolysis, although the stability can vary depending on the specific sulfonyl chloride.[3][6] For instance, some aryl sulfonyl chlorides can be protected from hydrolysis by their low solubility in acidic aqueous media, allowing for their precipitation.[2]
Q3: What is the effect of temperature on sulfonyl chloride hydrolysis?
A3: The rate of hydrolysis of sulfonyl chlorides increases with temperature.[4] Therefore, performing aqueous workups at low temperatures is a critical strategy to minimize unwanted hydrolysis.[2] It is often recommended to carry out quenching and extraction steps in an ice bath to maintain a low temperature.[7][8]
Q4: Are there alternatives to a traditional aqueous workup to avoid hydrolysis?
A4: Yes, several strategies can be employed to avoid or minimize contact with water. These include:
-
Non-aqueous workup: If the reaction solvent is immiscible with a non-aqueous quenching solution, this can be an effective method. For example, quenching with a primary or secondary amine in an organic solvent can convert the excess sulfonyl chloride into a more polar sulfonamide, which can then be removed by chromatography.[7]
-
Direct precipitation/crystallization: In some cases, the sulfonyl chloride product has low solubility in the reaction mixture or upon addition of an anti-solvent, allowing for its direct isolation by filtration.[2][9] This method has been successfully used in large-scale syntheses.[2]
-
Solvent-free workup: Some modern synthetic methods are designed to have a "solvent-free workup" that involves simple filtration to isolate the product.[10]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low yield of desired product after aqueous workup. | Significant hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. | - Perform the aqueous quench and extraction at low temperatures (0-5 °C).[2] - Minimize the duration of contact with the aqueous phase. - Use a biphasic system with a water-immiscible organic solvent to extract the product quickly. |
| Product is an oil instead of a solid after workup. | Presence of the sulfonic acid byproduct, which can be oily or prevent crystallization. | - Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic sulfonic acid.[7][11] Be cautious if your product is base-sensitive. |
| Difficulty separating the product from unreacted sulfonyl chloride by chromatography. | The product and the starting sulfonyl chloride have similar polarities. | - Before chromatography, quench the excess sulfonyl chloride to convert it into a more polar compound.[7] This can be done by adding a small amount of a primary or secondary amine to form a sulfonamide, or by controlled hydrolysis with aqueous base to form the sulfonate salt.[7][11] |
| The desired reaction with a nucleophile is slow, leading to competing hydrolysis. | The nucleophile is weak, or the reaction conditions are not optimal. | - Consider using a catalyst to accelerate the desired reaction. - If possible, use a non-aqueous solvent system to avoid hydrolysis altogether.[1] |
Experimental Protocols
Protocol 1: General Low-Temperature Aqueous Workup
This protocol is designed to minimize the hydrolysis of sulfonyl chlorides during the workup of a reaction mixture.
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water or ice-acetone bath to a temperature between -5 °C and 5 °C.[2]
-
Quenching: Slowly add ice-cold water or a pre-cooled aqueous solution (e.g., saturated ammonium chloride) to the reaction mixture with vigorous stirring to quench any unreacted reagents.[9]
-
Extraction: Promptly extract the product into a cold, water-immiscible organic solvent such as diethyl ether or dichloromethane.[8][9] Use multiple small-volume extractions for better efficiency.
-
Washing: Wash the combined organic layers sequentially with cold saturated aqueous sodium bicarbonate solution (to remove acidic byproducts) and then with cold brine.[8]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) at low temperature, filter, and concentrate the solvent under reduced pressure, keeping the temperature of the water bath low.[8]
Protocol 2: Quenching Excess Sulfonyl Chloride with an Amine
This protocol is useful when the product and the unreacted sulfonyl chloride have similar polarities, making chromatographic separation difficult.
-
Cooling: Cool the reaction mixture to 0-10 °C in an ice bath.[7]
-
Amine Addition: Add a primary or secondary amine (e.g., propylamine or diethylamine, 1.1 equivalents relative to the excess sulfonyl chloride) to the reaction mixture. Alternatively, an aqueous solution of ammonia or ammonium hydroxide can be used.[7]
-
Stirring: Stir the mixture vigorously for 15-30 minutes at room temperature.[7]
-
Monitoring: Monitor the disappearance of the sulfonyl chloride by Thin Layer Chromatography (TLC).
-
Workup: Proceed with a standard aqueous workup. The resulting sulfonamide is typically more polar and easier to separate from the desired product by column chromatography.
Data Summary
Table 1: Factors Influencing Sulfonyl Chloride Hydrolysis
| Factor | Effect on Hydrolysis Rate | Recommendations for Minimizing Hydrolysis |
| Temperature | Increases with increasing temperature[4] | Perform workup at low temperatures (e.g., 0-5 °C)[2] |
| pH | Generally faster in neutral to alkaline conditions[3][5] | Use acidic quench or rapid neutralization; avoid prolonged exposure to basic conditions unless intentionally hydrolyzing excess reagent. |
| Substituents | Electron-withdrawing groups on an aromatic ring can accelerate hydrolysis[3] | Be aware of the electronic properties of your specific sulfonyl chloride and adjust workup conditions accordingly. |
| Solvent | Hydrolysis occurs in the presence of water[1] | Use anhydrous solvents for the reaction and a water-immiscible solvent for extraction.[1] |
| Solubility | Low aqueous solubility can protect against hydrolysis[2] | If the sulfonyl chloride is a solid with low water solubility, precipitation from the aqueous mixture can be an effective isolation method.[2][9] |
Visualizations
Caption: Mechanism of sulfonyl chloride hydrolysis.
Caption: Recommended aqueous workup workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Sulfonamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during sulfonamide synthesis, with a focus on resolving issues related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for sulfonamide synthesis, and what are the key factors influencing its yield?
The most prevalent method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2][3][4] This reaction, while widely used, is sensitive to several factors that can significantly impact the yield.
Key factors influencing sulfonamide synthesis yield include:
-
Purity of Starting Materials: The purity of both the sulfonyl chloride and the amine is critical. Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze, reducing their availability for the desired reaction.[1][5] Impurities in the amine can also lead to unwanted side reactions.[1]
-
Reaction Temperature: Temperature control is crucial. While some reactions may require heating to proceed to completion, an initial low temperature (e.g., 0 °C) is often necessary to control the exothermic nature of the reaction and prevent the decomposition of reactants or the formation of side products.[1]
-
Choice of Base and Solvent: The base should be sufficiently strong to deprotonate the amine (or the resulting sulfonamide) but not so strong as to cause unwanted side reactions.[1] Pyridine or triethylamine are commonly used.[1][2] The solvent must be inert to the reaction conditions and capable of dissolving the reactants.[1] Anhydrous solvents are essential when using moisture-sensitive reagents like sulfonyl chlorides.[1]
-
Stoichiometry: Precise measurement of reactants is vital. An excess of the amine is sometimes employed to drive the reaction to completion and can also act as the base.[1]
Q2: My reaction is showing low to no formation of the desired sulfonamide product. What are the likely causes?
Low or no product formation can be attributed to several issues, primarily related to the integrity of your starting materials and the reaction conditions.
-
Degraded or Impure Starting Materials:
-
Sulfonyl Chloride Hydrolysis: Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, forming the unreactive sulfonic acid.[1][5][6] It is crucial to use freshly opened or properly stored sulfonyl chlorides and to conduct the reaction under anhydrous conditions.[1]
-
Amine Quality: Verify the purity of the amine, as impurities can compete in the reaction.
-
-
Incorrect Reaction Conditions:
-
Temperature: Ensure the reaction is performed at the optimal temperature. Some reactions may need to be initiated at a lower temperature before being warmed.[1]
-
Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal duration. Insufficient time will lead to incomplete conversion.[1]
-
-
Ineffective Base or Solvent:
-
Base: If using a tertiary amine base like triethylamine, ensure it is dry. In some cases, a stronger, non-nucleophilic base might be necessary if deprotonation is a limiting factor.[1]
-
Solvent: The solvent must be anhydrous, especially when working with moisture-sensitive reagents. Protic solvents can react with the sulfonyl chloride.[1]
-
Q3: I'm observing multiple spots on my TLC plate, indicating side reactions. What are the common side products in sulfonamide synthesis?
Several side reactions can occur, leading to a complex product mixture and reduced yield of the desired sulfonamide.
-
Reaction with Solvent: If the chosen solvent is not inert, it can react with the highly reactive sulfonyl chloride. For example, protic solvents can lead to the formation of sulfonic acid esters or other undesired products.[1]
-
Dimerization or Polymerization: In some cases, particularly with certain anilines, polymerization can occur if the amino group is not adequately protected before chlorosulfonation.[7]
-
Homocoupling of Thiols: In alternative synthetic routes starting from thiols, competitive homocoupling can lead to the formation of disulfides, especially with less nucleophilic or sterically hindered amines.[8]
Troubleshooting Guides
Issue 1: Low Yield of Sulfonamide Product
This guide provides a systematic approach to troubleshooting low yields in your sulfonamide synthesis.
Troubleshooting Workflow for Low Sulfonamide Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersrj.com [frontiersrj.com]
- 5. fishersci.com [fishersci.com]
- 6. Sulfuryl chloride | SO2Cl2 | CID 24648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
Effect of temperature on the rate of sulfonylation with 4-Ethoxybenzenesulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Ethoxybenzenesulfonyl chloride in sulfonylation reactions. The content is designed to address specific issues that may be encountered during experimentation, with a focus on the influence of temperature on reaction rates and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of temperature on the rate of sulfonylation?
Temperature is a critical parameter in sulfonylation reactions as it directly influences the reaction rate. According to collision theory and the Arrhenius equation, increasing the reaction temperature generally increases the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions. This results in a higher number of molecules possessing the necessary activation energy to react, thus accelerating the reaction rate. Conversely, lowering the temperature will decrease the reaction rate.
Q2: How does temperature influence the selectivity and side reactions in sulfonylation?
While higher temperatures increase the rate of the desired sulfonylation reaction, they can also promote undesirable side reactions. Common side reactions include di-sulfonylation (if the substrate has multiple reactive sites), and degradation of starting materials or the desired product. In some cases, temperature can also affect the regioselectivity of the reaction, favoring the formation of a thermodynamically more stable, but undesired, isomer at higher temperatures. Careful temperature control is therefore crucial to balance reaction speed with selectivity and yield.
Q3: Can the reaction proceed at room temperature?
Whether the reaction proceeds at a practical rate at room temperature depends on the nucleophilicity of the substrate (e.g., the amine or alcohol being sulfonylated). Highly nucleophilic substrates may react at a reasonable rate at room temperature, while less reactive substrates will likely require heating to achieve a significant conversion in a practical timeframe.
Q4: What are the signs of product degradation at elevated temperatures?
Product degradation at higher temperatures can often be visually observed by a change in the color of the reaction mixture, such as darkening or the formation of insoluble tars. Analytical techniques like TLC or HPLC can also reveal the appearance of new, unidentified spots or peaks, indicating the formation of degradation byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reaction temperature is too low: The activation energy for the reaction has not been overcome. | Gradually increase the reaction temperature in 10-20°C increments and monitor the reaction progress by TLC or HPLC. |
| Poor solubility of reactants: this compound or the substrate may not be fully dissolved at lower temperatures. | Choose a solvent in which both reactants are soluble at the desired reaction temperature. Gentle heating can also improve solubility. | |
| Formation of Multiple Products / Side Reactions | Reaction temperature is too high: This can lead to di-sulfonylation, degradation, or other side reactions. | Lower the reaction temperature. It is often a trade-off between reaction rate and selectivity. |
| Prolonged reaction time at elevated temperature: Increases the likelihood of side product formation. | Monitor the reaction closely and stop it as soon as the starting material is consumed to a satisfactory level. | |
| Reaction Stalls Before Completion | Decomposition of this compound: The sulfonyl chloride can be susceptible to hydrolysis in the presence of moisture, especially at higher temperatures. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Equilibrium has been reached: Some sulfonylation reactions can be reversible, particularly at higher temperatures. | If possible, remove a byproduct (e.g., water or HCl) to drive the reaction to completion. | |
| Inconsistent Reaction Rates | Poor temperature control: Fluctuations in the reaction temperature will lead to variable reaction rates. | Use a reliable heating mantle with a temperature controller and a thermometer immersed in the reaction mixture to ensure a stable temperature. |
Quantitative Data: Effect of Temperature on Reaction Rate
| Temperature (°C) | Temperature (K) | Pseudo-First-Order Rate Constant (k) (s⁻¹) |
| 25 | 298.15 | 1.5 x 10⁻⁴ |
| 35 | 308.15 | 3.2 x 10⁻⁴ |
| 45 | 318.15 | 6.8 x 10⁻⁴ |
| 55 | 328.15 | 1.4 x 10⁻³ |
This data is illustrative and intended to demonstrate the general relationship between temperature and reaction rate. Actual rates will vary depending on the specific substrate, solvent, and other reaction conditions.
Experimental Protocols
Protocol for Determining the Effect of Temperature on the Rate of Sulfonylation
This protocol describes a general method for studying the kinetics of the sulfonylation of a model amine (e.g., aniline) with this compound at different temperatures using HPLC for reaction monitoring.
Materials:
-
This compound
-
Aniline (or other amine substrate)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Internal standard (e.g., naphthalene)
-
Reaction vials with septa
-
Heating block or oil bath with a temperature controller
-
HPLC system with a UV detector
-
Syringes and needles
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 0.1 M).
-
Prepare a stock solution of the amine substrate in anhydrous acetonitrile (e.g., 1.0 M).
-
Prepare a stock solution of the internal standard in anhydrous acetonitrile (e.g., 0.05 M).
-
-
Reaction Setup:
-
In a series of reaction vials, add a defined volume of the amine stock solution and the internal standard stock solution.
-
Place the vials in a heating block or oil bath pre-heated to the desired temperature (e.g., 25°C, 35°C, 45°C, 55°C). Allow the solutions to equilibrate for at least 10 minutes.
-
-
Initiation of Reaction and Monitoring:
-
To initiate the reaction, add a defined volume of the this compound stock solution to each vial, starting a timer immediately. The amine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics with respect to the sulfonyl chloride.
-
At regular time intervals, withdraw a small aliquot (e.g., 10 µL) from each reaction vial using a syringe.
-
Immediately quench the aliquot in a separate vial containing a quenching solution (e.g., a solution of a highly reactive amine like diethylamine in acetonitrile) to stop the reaction.
-
Dilute the quenched sample with mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the diluted samples onto the HPLC system.
-
Monitor the disappearance of the this compound peak and the appearance of the sulfonamide product peak over time.
-
Use the internal standard to correct for any variations in injection volume.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound (ln[Sulfonyl Chloride]) versus time for each temperature.
-
The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k).
-
Repeat the experiment at different temperatures to determine the rate constant at each temperature.
-
Visualizations
Caption: Experimental workflow for determining the effect of temperature on the rate of sulfonylation.
Caption: Logical relationship between temperature and the rate of a chemical reaction.
Technical Support Center: Monitoring Sulfonylation Reactions by TLC
This guide provides researchers, scientists, and drug development professionals with comprehensive information on monitoring the progress of sulfonylation reactions using Thin Layer Chromatography (TLC). Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: How can I use TLC to monitor the progress of my sulfonylation reaction?
A1: TLC is a simple and effective method for monitoring the progress of a sulfonylation reaction.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visually track the consumption of the starting materials (e.g., the amine/alcohol and the sulfonyl chloride) and the formation of the sulfonamide/sulfonate ester product. The progress is indicated by the appearance of a new spot corresponding to the product and the disappearance of the starting material spots.
Q2: What is the expected relative polarity and Rf value of the starting materials and the product?
A2: In a typical sulfonylation reaction on a normal-phase silica gel TLC plate, the sulfonyl chloride is generally less polar than the resulting sulfonamide. The amine or alcohol starting material's polarity can vary. Consequently, the sulfonamide product will typically have a lower Retention Factor (Rf) value (i.e., it will travel a shorter distance up the plate) than the sulfonyl chloride. The amine or alcohol may have an Rf value that is higher or lower than the product, but the key is to see the disappearance of the starting material spot and the appearance of a new product spot.
Q3: How do I select an appropriate solvent system (mobile phase) for my TLC?
A3: The choice of solvent system is critical for good separation. A common starting point for many organic reactions is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (e.g., 1:1 Ethyl acetate/Hexane).[2] You can adjust the ratio to achieve optimal separation, where the Rf values of the key spots are ideally between 0.2 and 0.4.[2] For sulfonamides, other effective solvent systems include mixtures of dichloromethane (DCM) and methanol (MeOH) or chloroform and tert-butanol.[2][3] If spots are streaking, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve the spot shape.[4][5]
Q4: My spots are not visible under UV light. How can I visualize them?
A4: While many aromatic sulfonamides are UV-active, not all compounds will be visible under a UV lamp.[5] If your compounds are not UV-active, you can use a chemical stain.[6] Common stains for visualizing sulfonamides and related functional groups include:
-
Potassium permanganate: Stains compounds that can be oxidized, such as alcohols and some amines.[1]
-
Fluorescamine: Reacts with primary amines to produce highly fluorescent derivatives, making it useful for visualizing unreacted primary amine starting materials and primary sulfonamides.[3][7]
-
p-Anisaldehyde or Vanillin: General purpose stains that react with many functional groups upon heating to produce colored spots.[6][8]
-
Iodine: A semi-destructive method where the plate is exposed to iodine vapor, which complexes with many organic compounds to form brownish spots.[6]
Q5: My TLC plate shows multiple spots, including my starting materials and product. What could the other spots be?
A5: The presence of multiple spots can indicate the formation of byproducts.[1] Common side reactions in sulfonylations include:
-
Bis-sulfonylation: A primary amine reacting with two equivalents of the sulfonyl chloride.[1]
-
Reaction with tertiary amine bases: Some tertiary amines can react with sulfonyl chlorides.[1]
-
Hydrolysis of the sulfonyl chloride: If moisture is present, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid, which will typically remain at the baseline of the TLC plate.
Troubleshooting Guide
This section addresses common problems encountered when monitoring sulfonylation reactions by TLC and provides practical solutions.
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | - Sample is too concentrated.- Compound is acidic or basic.- Strong interaction with the silica gel. | - Dilute the sample before spotting on the TLC plate.[5]- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent (e.g., 0.1-2.0%).[5]- Try a different solvent system with a more polar component to reduce interaction with the stationary phase.[2] |
| Spots remain at the baseline (Rf ≈ 0) | - The developing solvent is not polar enough. | - Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[5] |
| Spots run with the solvent front (Rf ≈ 1) | - The developing solvent is too polar. | - Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[5] |
| Poor separation of spots (spots are too close together) | - The polarity of the solvent system is not optimal for the mixture. | - Experiment with different solvent systems. Try solvents with different selectivities (e.g., substitute ethyl acetate with acetone or dichloromethane).- Consider using a different stationary phase, such as alumina or a reversed-phase plate, although silica gel is suitable for most sulfonylation reactions.[2] |
| No spots are visible | - The sample is too dilute.- The compound is not UV-active and the visualization method is inappropriate. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[5][9]- Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde, fluorescamine, or iodine).[1][6][7] |
Experimental Protocol: Monitoring a Sulfonylation Reaction by TLC
This protocol outlines the key steps for effectively monitoring a sulfonylation reaction.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Pencil
-
Forceps
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate stain)
-
Heat gun or hot plate
-
Solvents for mobile phase (e.g., ethyl acetate, hexanes)
-
Reaction mixture, starting amine/alcohol, and sulfonyl chloride standards
Procedure:
-
Prepare the Developing Chamber: Pour the chosen solvent system into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor, and cover the chamber with a lid. Allow it to equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is the origin line. Mark three evenly spaced points on this line for spotting.[10]
-
Spot the Plate:
-
On the leftmost point, use a capillary spotter to apply a small spot of the starting amine or alcohol standard solution.
-
On the middle point, apply a spot of the reaction mixture. This is the "co-spot" lane where you can directly compare the reaction to the starting material.[10]
-
On the rightmost point, apply a spot of the sulfonyl chloride standard solution.
-
Ensure the spots are small (1-2 mm in diameter) to prevent poor separation.[11]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber using forceps. Ensure the origin line is above the solvent level.[9] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Mark the Solvent Front: Immediately after removing the plate from the chamber, use a pencil to mark the position of the solvent front.[2]
-
Visualize the Spots:
-
Allow the solvent to completely evaporate from the plate.
-
View the plate under a UV lamp and circle any visible spots with a pencil.[6]
-
If spots are not UV-active or for further confirmation, use a chemical stain. For example, dip the plate into a potassium permanganate solution, then gently warm it with a heat gun until colored spots appear.
-
-
Analyze the Results: Compare the spots in the reaction mixture lane to the starting material standards. The formation of a new, typically lower Rf spot, and the diminishing intensity of the starting material spots indicate the reaction is proceeding. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[11]
Visualizations
Caption: Troubleshooting workflow for common TLC issues.
Caption: Expected TLC results for a sulfonylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. fsis.usda.gov [fsis.usda.gov]
- 4. reddit.com [reddit.com]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. How To [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 4-Ethoxybenzenesulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 4-ethoxybenzenesulfonyl chloride and its derivatives. Understanding the structural and purity attributes of these compounds is critical in drug discovery and development, where they often serve as key intermediates. This document outlines the principles, experimental protocols, and expected data for the most salient analytical methods, offering a comparative framework to assist researchers in selecting the most appropriate techniques for their specific needs.
Executive Summary
The characterization of this compound derivatives relies on a suite of analytical techniques, each providing unique and complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for detailed structural elucidation, while Infrared (IR) spectroscopy offers a rapid means of functional group identification. Mass Spectrometry (MS) is essential for molecular weight determination and fragmentation analysis. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are pivotal for purity assessment and separation of complex mixtures. This guide delves into the specifics of each method, presenting data in a comparative format and providing detailed experimental protocols.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data for the characterization of this compound and its derivatives using various analytical techniques. These values are based on data from structurally similar compounds and predictive models.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.85 | Doublet | ~9.0 | Aromatic protons ortho to -SO₂Cl |
| ¹H | ~7.00 | Doublet | ~9.0 | Aromatic protons ortho to -OCH₂CH₃ |
| ¹H | ~4.15 | Quartet | ~7.0 | -OCH₂CH₃ |
| ¹H | ~1.45 | Triplet | ~7.0 | -OCH₂CH₃ |
| ¹³C | ~163 | Singlet | - | Aromatic carbon attached to -OCH₂CH₃ |
| ¹³C | ~135 | Singlet | - | Aromatic carbon attached to -SO₂Cl |
| ¹³C | ~130 | Singlet | - | Aromatic carbons ortho to -SO₂Cl |
| ¹³C | ~115 | Singlet | - | Aromatic carbons ortho to -OCH₂CH₃ |
| ¹³C | ~64 | Singlet | - | -OCH₂CH₃ |
| ¹³C | ~14 | Singlet | - | -OCH₂CH₃ |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~1380 - 1360 | Strong | Asymmetric SO₂ Stretch | Sulfonyl Chloride |
| ~1180 - 1160 | Strong | Symmetric SO₂ Stretch | Sulfonyl Chloride |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch | Benzene Ring |
| ~1600 - 1450 | Medium to Strong | C=C Stretch | Benzene Ring |
| ~1260 - 1200 | Strong | Aryl-O Stretch | Aryl Ether |
| ~1050 - 1000 | Medium | C-O Stretch | Ether |
| ~700 - 600 | Medium | C-S Stretch | Carbon-Sulfur Bond |
Table 3: Mass Spectrometry (MS) Data
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 220/222 | [M]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 185 | [M - Cl]⁺ | Loss of chlorine radical |
| 156 | [M - SO₂]⁺ | Loss of sulfur dioxide |
| 121 | [M - SO₂Cl]⁺ | Loss of sulfonyl chloride radical |
| 107 | [C₆H₄OCH₂CH₃]⁺ | Benzylic cleavage |
| 93 | [C₆H₅O]⁺ | Loss of ethyl group from ethoxybenzene ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Table 4: Chromatographic Methods - Starting Parameters
| Technique | Column | Mobile Phase / Carrier Gas | Detection |
| HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | UV at 254 nm |
| GC-MS | DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) | Helium | Electron Ionization (EI) MS |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific derivative and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including connectivity and stereochemistry.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
Infrared (IR) Spectroscopy
Objective: To identify the presence of key functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (Electron Ionization - EI, typically coupled with GC):
-
Sample Introduction: The sample is introduced via a Gas Chromatograph (GC) for separation and volatilization.
-
Ionization: In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[1]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the compound and separate it from related impurities.
Methodology:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable percentage of B (e.g., 30%), and ramp up to a higher percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gas Chromatography (GC)
Objective: To analyze volatile derivatives and assess purity.
Methodology:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Detector Temperature (FID): 300 °C.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the analytical characterization of this compound derivatives.
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound derivatives.
Caption: Logical relationship between analytical techniques and the information they provide for structural and purity analysis.
References
A Comparative Guide to HPLC Analysis of Sulfonamides Synthesized from 4-Ethoxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel sulfonamide derivatives is a cornerstone of drug discovery, yielding compounds with a wide array of therapeutic applications. A critical step following synthesis is the accurate assessment of purity, which necessitates robust analytical methods. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This guide provides an objective comparison of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the analysis of a representative sulfonamide, N-phenyl-4-ethoxybenzenesulfonamide , synthesized from 4-ethoxybenzenesulfonyl chloride. The comparison is supported by illustrative experimental data to guide researchers in selecting and developing methods for their specific needs.
Understanding the Analytical Challenge
The synthesis of N-phenyl-4-ethoxybenzenesulfonamide from this compound and aniline is expected to yield the desired product along with potential impurities. A robust HPLC method must be able to separate the main compound from:
-
Unreacted this compound: The starting electrophile.
-
Unreacted aniline: The starting nucleophile.
-
4-ethoxybenzenesulfonic acid: The hydrolysis product of the sulfonyl chloride.
A stability-indicating method will also be capable of resolving any degradation products that may form under stress conditions.
Comparative Analysis of Two RP-HPLC Methods
Two distinct RP-HPLC methods are presented below for the analysis of N-phenyl-4-ethoxybenzenesulfonamide and its potential impurities. Method A employs a standard C18 column with a simple acidic mobile phase, a workhorse in many analytical labs. Method B utilizes a C8 column and a buffered mobile phase, which can offer alternative selectivity.
Table 1: Comparison of HPLC Method Performance
| Parameter | Method A (C18, Acidified Mobile Phase) | Method B (C8, Buffered Mobile Phase) |
| Retention Time of N-phenyl-4-ethoxybenzenesulfonamide (min) | ~ 12.5 | ~ 9.8 |
| Resolution (Rs) between N-phenyl-4-ethoxybenzenesulfonamide and closest impurity | > 2.0 | > 2.5 |
| Linearity (R²) for N-phenyl-4-ethoxybenzenesulfonamide | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.08 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 0.25 |
| Recovery (%) | 98.5 - 101.2 | 99.0 - 100.8 |
| Precision (%RSD) | < 1.0 | < 0.8 |
Note: The data presented in this table is illustrative and representative of typical performance for these types of HPLC methods.
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method A: C18 Column with Acidified Mobile Phase
This method is a robust starting point for the analysis of moderately non-polar compounds like N-phenyl-4-ethoxybenzenesulfonamide.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
Method B: C8 Column with Buffered Mobile Phase
This method offers a different selectivity profile due to the less hydrophobic C8 stationary phase and the use of a buffer to control the ionization of acidic and basic analytes.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C8, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer, pH 3.0
-
B: Acetonitrile
-
Gradient: 40% B to 70% B over 15 minutes.
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized compound in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical comparison between the two methods.
Caption: Experimental workflow from synthesis to HPLC analysis.
Caption: Logical comparison of the two proposed HPLC methods.
Conclusion
Both Method A and Method B are viable options for the analysis of sulfonamides synthesized from this compound.
-
Method A is simpler to set up and is often sufficient for routine purity checks, especially if the impurities have significantly different polarities from the main product.
-
Method B provides greater flexibility and potentially better resolution due to the use of a buffer and a gradient elution. This method is particularly advantageous for complex samples or when baseline separation of all components is challenging.
The choice between these methods will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the need for high-throughput screening, and the available instrumentation. It is recommended to screen both types of methods during the initial stages of analytical development to determine the most suitable conditions for a given sulfonamide derivative.
Comparison of reactivity between 4-Ethoxybenzenesulfonyl chloride and tosyl chloride
For Immediate Release
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-ethoxybenzenesulfonyl chloride and its commonly used counterpart, tosyl chloride (4-methylbenzenesulfonyl chloride). This analysis is supported by experimental data from kinetic studies on the solvolysis of substituted benzenesulfonyl chlorides, offering valuable insights for reaction optimization and the selection of appropriate sulfonylating agents in organic synthesis.
Executive Summary
The reactivity of arylsulfonyl chlorides is critically influenced by the nature of the substituent on the aromatic ring. In the case of this compound and tosyl chloride, the key difference lies in the electronic properties of the para-substituent: an ethoxy group versus a methyl group. Based on the principles of physical organic chemistry, specifically the Hammett equation, the electron-donating nature of the ethoxy group is greater than that of the methyl group. This electronic difference leads to a predictable difference in the electrophilicity of the sulfur atom in the sulfonyl chloride moiety, and consequently, their reactivity towards nucleophiles.
Kinetic data from solvolysis reactions of analogous compounds confirm that 4-methoxybenzenesulfonyl chloride (a close proxy for this compound) exhibits a lower rate of reaction compared to tosyl chloride. This suggests that this compound is a less reactive electrophile than tosyl chloride.
Data Presentation: Solvolysis Rate Constants
The following table summarizes the first-order rate constants for the hydrolysis of 4-methoxybenzenesulfonyl chloride and tosyl chloride in water. Hydrolysis, a form of solvolysis where water is the solvent, serves as a reliable model for comparing the intrinsic reactivity of these sulfonyl chlorides towards a weak nucleophile. The data is extracted from a study by O. Rogne (1970), which investigated the kinetics of hydrolysis of various substituted benzenesulfonyl chlorides.
| Compound | p-Substituent | Rate Constant (k) at 25°C (s⁻¹) |
| 4-Methoxybenzenesulfonyl Chloride | -OCH₃ | 1.04 x 10⁻³ |
| Tosyl Chloride (4-Methylbenzenesulfonyl Chloride) | -CH₃ | 1.65 x 10⁻³ |
Data sourced from Rogne, O. (1970). The Hydrolysis of Substituted Benzenesulphonyl Chlorides in Water. Journal of the Chemical Society B: Physical Organic, 663-667.
Theoretical Framework: The Hammett Equation
The observed difference in reactivity can be rationalized using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
For the solvolysis of benzenesulfonyl chlorides, the reaction is facilitated by electron-withdrawing groups and retarded by electron-donating groups, resulting in a positive ρ value. The Hammett sigma constants (σp) for the para-methoxy and para-methyl groups are -0.27 and -0.17, respectively. The more negative σ value for the methoxy group indicates it is a stronger electron-donating group than the methyl group. Consequently, it deactivates the electrophilic sulfur center more effectively, leading to a slower reaction rate, which is consistent with the experimental data.
Experimental Protocols
The following is a representative experimental protocol for determining the rate of hydrolysis of an aromatic sulfonyl chloride, based on methods described in the literature.
Objective: To measure the first-order rate constant for the hydrolysis of an aromatic sulfonyl chloride in an aqueous solution by monitoring the change in conductivity over time.
Materials:
-
Aromatic sulfonyl chloride (e.g., this compound or tosyl chloride)
-
High-purity deionized water
-
Acetone (for preparing a stock solution)
-
Conductivity meter with a temperature-controlled cell
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of the Reaction Medium: Prepare the desired aqueous solvent mixture (e.g., pure water or a water-acetone mixture) and allow it to equilibrate to the desired reaction temperature in the constant temperature water bath.
-
Preparation of the Sulfonyl Chloride Stock Solution: Prepare a concentrated stock solution of the sulfonyl chloride in a small amount of dry acetone. This is done to facilitate rapid dissolution in the aqueous reaction medium.
-
Initiation of the Reaction: a. Place a known volume of the temperature-equilibrated aqueous solvent into the conductivity cell. b. Inject a small, precise volume of the sulfonyl chloride stock solution into the conductivity cell with vigorous stirring to ensure rapid mixing. c. Simultaneously start the stopwatch.
-
Data Acquisition: a. Record the conductivity of the solution at regular time intervals. The hydrolysis of the sulfonyl chloride produces hydrochloric acid and the corresponding sulfonic acid, leading to an increase in the conductivity of the solution. b. Continue recording the conductivity until the reaction is complete, as indicated by a stable conductivity reading (the "infinity" reading).
-
Data Analysis: a. The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t and G∞ is the conductivity at infinite time. b. The slope of this plot will be equal to -k.
Conclusion
The comparative analysis, supported by experimental data and theoretical principles, indicates that this compound is less reactive than tosyl chloride. The stronger electron-donating character of the para-ethoxy group reduces the electrophilicity of the sulfur center, thereby decreasing the rate of nucleophilic attack. This information is crucial for chemists in selecting the appropriate sulfonylating agent for a specific synthetic transformation, allowing for finer control over reaction rates and selectivity. For reactions requiring a more moderate electrophile, this compound may be a suitable alternative to the more reactive tosyl chloride.
A Comparative Guide to Amine Protection: 4-Ethoxybenzenesulfonyl Chloride vs. Methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within drug development and medicinal chemistry, the judicious selection of protecting groups for reactive functionalities is paramount. Amines, with their inherent nucleophilicity and basicity, frequently necessitate temporary protection to prevent undesired side reactions and enable selective transformations elsewhere in the molecule. Among the myriad of options, sulfonyl chlorides offer a robust strategy for amine protection, forming stable sulfonamides.
This guide provides an objective comparison of two such reagents: 4-ethoxybenzenesulfonyl chloride, an aromatic sulfonyl chloride, and methanesulfonyl chloride (mesyl chloride), a widely used aliphatic sulfonyl chloride. We will delve into their performance, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Chemical Properties and Reactivity
Both this compound and methanesulfonyl chloride react with primary and secondary amines in the presence of a base to form the corresponding sulfonamides. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The generated hydrochloric acid is neutralized by the base, driving the reaction to completion.
The primary distinction between the two reagents lies in the electronic properties of the group attached to the sulfonyl moiety. The ethoxy group on the benzene ring of this compound is electron-donating, which can influence the reactivity of the sulfonyl chloride and the stability of the resulting sulfonamide compared to the electron-withdrawing methyl group of methanesulfonyl chloride. Generally, arylsulfonamides are more stable than alkylsulfonamides under certain conditions.[1]
Performance Comparison: A Data-Driven Analysis
The choice between this compound and methanesulfonyl chloride often hinges on the desired stability of the protected amine and the conditions required for its eventual deprotection.
| Parameter | This compound | Methanesulfonyl Chloride |
| Typical Protection Conditions | Aniline, Pyridine, DCM, 4h, 25°C | Aniline, Pyridine, DCM, 4h, 25°C |
| Reported Yields | Generally high, >90% (inferred from analogs) | Typically high, >95%[1] |
| Stability of Protected Amine | Highly stable to acidic and moderately basic conditions | Exceptionally stable across a wide pH range, including strongly acidic and basic conditions[1] |
| Typical Deprotection Conditions | Milder reductive cleavage (e.g., Mg/MeOH, SmI2) | Harsh conditions (e.g., strong acids like HBr, or reducing agents like LiAlH4)[2] |
Table 1: Comparison of Performance Characteristics
Experimental Protocols
General Protocol for Amine Protection with Sulfonyl Chlorides
This protocol provides a general procedure for the protection of a primary amine using either this compound or methanesulfonyl chloride.
Materials:
-
Primary amine (1.0 eq)
-
This compound or Methanesulfonyl chloride (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Dissolve the amine and pyridine/triethylamine in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or flash column chromatography.
Deprotection Protocols
Deprotection of 4-Ethoxybenzenesulfonamide (Milder Conditions):
-
Using Mg/MeOH: To a solution of the 4-ethoxybenzenesulfonamide in anhydrous methanol, add magnesium turnings (10-20 eq). Reflux the mixture for 6-12 hours.[3] Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Using Samarium(II) Iodide: Treat the sulfonamide with excess SmI2 in a mixture of THF and a co-solvent like DMPU at room temperature.[4][5]
Deprotection of Methanesulfonamide (Harsh Conditions):
-
Using Lithium Aluminum Hydride (LiAlH4): In a flame-dried flask under an inert atmosphere, dissolve the methanesulfonamide in anhydrous THF. Cool the solution to 0 °C and slowly add LiAlH4 (excess). Allow the reaction to warm to room temperature and then reflux until the reaction is complete. Carefully quench the reaction with water and a base (e.g., NaOH solution).[2]
Visualization of Key Processes
Caption: General mechanism of amine protection with sulfonyl chlorides.
Caption: Comparison of deprotection strategies.
Applications in Drug Development
Both mesyl and arylsulfonyl groups are found in a variety of pharmaceutical compounds and are utilized as key intermediates in drug synthesis. The exceptional stability of the mesyl group makes it suitable for lengthy synthetic sequences where the protecting group must withstand numerous transformations.[1] The 4-alkoxybenzenesulfonyl moiety is also a common feature in drug candidates and offers a different profile of stability and deprotection, which can be advantageous in the synthesis of complex molecules with sensitive functionalities.
Conclusion
The choice between this compound and methanesulfonyl chloride for amine protection is a strategic one, dictated by the specific requirements of the synthetic route.
-
Methanesulfonyl chloride offers a highly robust protecting group, ideal for complex syntheses requiring exceptional stability. However, researchers must be prepared for the often harsh conditions required for its removal.
-
This compound , and arylsulfonyl chlorides in general, provide a stable protecting group that can often be cleaved under milder reductive conditions. This can be a significant advantage when working with sensitive substrates where harsh deprotection methods are not viable.
Ultimately, a thorough understanding of the stability and lability of the resulting sulfonamide is crucial for the successful implementation of either protecting group strategy in the demanding context of pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
Yield comparison for different bases in sulfonamide synthesis
A Comparative Guide to Bases in Sulfonamide Synthesis: Yield and Methodology
For researchers and professionals in drug development, the synthesis of sulfonamides is a cornerstone of medicinal chemistry. The choice of base is a critical parameter that can significantly influence the reaction yield and purity of the final product. This guide provides an objective comparison of the performance of different bases in sulfonamide synthesis, supported by experimental data from various studies.
Yield Comparison of Different Bases
The following table summarizes the reported yields for sulfonamide synthesis using various organic and inorganic bases. It is important to note that a direct comparison is challenging due to variations in starting materials, solvents, and reaction conditions across different studies. Therefore, these parameters are included to provide context for the reported yields.
| Sulfonyl Chloride | Amine | Base | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzenesulfonyl chloride | Aniline | Pyridine | Neat | 0 - 25 | - | 100 | [1] |
| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | Neat | 0 - 25 | - | 100 | [1] |
| Tosyl chloride | p-Toluidine | Pyridine | Neat | 0 - 25 | - | 100 | [1] |
| Benzenesulfonyl chloride | Various amines | Polymer-supported pyridine | Dichloromethane | Room Temp. | - | 92 | [1] |
| Thiol-derived sulfonyl chlorides | Various amines | Pyridine | Acetonitrile/Water | - | - | 94-98 | [1] |
| Benzenesulfonyl chloride | Aniline | Triethylamine (TEA) | Diethyl ether | 0 | - | 85 | [1] |
| Aryl/heteroaryl/alkyl sulfonyl chlorides | 2-Chloro-6,7-dimethoxyquinazolin-4-amine | Sodium Hydride (NaH) | DMF/THF | - | - | 72-96 | [1] |
| Benzenesulfonyl chloride | Diamino aryne precursor | Triethylamine (TEA) | Dichloromethane | - | - | 85 | [1] |
| Benzenesulfonyl chloride | - | Triethylamine (TEA) | THF | - | - | 86 | [1] |
| p-Chlorobenzenesulfonyl chloride | Aniline | Potassium Carbonate (K₂CO₃) | PEG-400 | 80 | 1 | 95 | [2] |
| Benzenesulfonyl chloride | Various amines | Potassium Carbonate (K₂CO₃) | PEG-400 | - | - | up to 78 | [1] |
Experimental Protocols
Below are generalized experimental protocols for sulfonamide synthesis using different bases. These are based on common procedures found in the literature.
General Protocol using Pyridine
-
Dissolution: In a round-bottom flask, dissolve the amine (1.0 eq) in pyridine, which acts as both the solvent and the base.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.0-1.2 eq) to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure sulfonamide.
General Protocol using Triethylamine (TEA)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Base Addition: Cool the solution to 0 °C and slowly add triethylamine (1.5 eq).
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
General Protocol using Potassium Carbonate (K₂CO₃)
-
Reaction Setup: To a solution of the amine (1.0 eq) in a suitable solvent (e.g., PEG-400), add potassium carbonate (2.0 eq).
-
Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 1 hour), monitoring by TLC.
-
Work-up: After cooling to room temperature, add water to the reaction mixture.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.
General Protocol using Sodium Hydride (NaH)
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in an anhydrous solvent (e.g., THF or DMF).
-
Amine Addition: Add a solution of the amine (1.0 eq) in the anhydrous solvent dropwise at 0 °C.
-
Stirring: Allow the mixture to stir at room temperature for a specified time (e.g., 30 minutes) to form the sodium salt of the amine.
-
Sulfonyl Chloride Addition: Cool the mixture back to 0 °C and add a solution of the sulfonyl chloride (1.1 eq) in the anhydrous solvent dropwise.
-
Reaction: Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, concentrate, and purify by chromatography or recrystallization.
Visualizing the Process and Mechanism
To better understand the experimental process and the biological relevance of the synthesized compounds, the following diagrams are provided.
References
A Comparative Guide to Sulfonylating Agents for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the sulfonamide moiety is a cornerstone of modern drug design, conferring desirable physicochemical and pharmacological properties upon a diverse range of therapeutic agents. The selection of an appropriate sulfonylating agent is therefore a critical decision in the synthetic workflow, directly impacting reaction efficiency, substrate scope, and the overall success of a drug discovery campaign. This guide provides an objective comparison of commonly employed sulfonylating agents, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.
Data Presentation: A Quantitative Comparison of Sulfonylating Agents
The following tables summarize the performance of various sulfonylating agents in the synthesis of sulfonamides, highlighting key differences in reactivity, yield, and reaction conditions.
| Sulfonylating Agent | Structure | Typical Reaction Conditions | Amine Substrate Scope | Reported Yield Range (%) | Key Advantages | Key Disadvantages |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Base (e.g., Et₃N, pyridine), CH₂Cl₂, 0 °C to rt | Primary and secondary aliphatic amines, some anilines | 65 - 95+[1] | High reactivity, readily available, cost-effective. | Can be too reactive, leading to side reactions with sensitive substrates. |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Base (e.g., pyridine, Et₃N), CH₂Cl₂, 0 °C to reflux | Primary and secondary amines, phenols. | 70 - 90+[1] | Good balance of reactivity and stability, widely used. | Can require heating for less reactive amines. |
| Benzenesulfonyl Chloride (BsCl) | C₆H₅SO₂Cl | Base (e.g., pyridine, Et₃N), CH₂Cl₂, rt | Primary and secondary amines. | ~100 with aniline[2] | Readily available, provides the parent phenylsulfonamide core. | Reactivity can be influenced by substituents on the aniline. |
| 2,4-Dichlorobenzenesulfonyl Chloride | Cl₂C₆H₃SO₂Cl | Base (e.g., Et₃N), CH₂Cl₂, rt | Less nucleophilic amines. | Not specified | Highly reactive due to electron-withdrawing groups. | Increased potential for side reactions. |
| 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl-Cl) | (CH₃)₂NC₁₀H₆SO₂Cl | Aqueous-organic mixture (e.g., acetone-water), pH 9.5-10, elevated temperature | Primary and secondary amines, amino acids. | Not specified | Produces highly fluorescent derivatives for analytical purposes.[3][4] | Primarily used for derivatization, not bulk synthesis. |
| Sulfonyl Fluorides (e.g., ArSO₂F) | RSO₂F | Various, including visible light photocatalysis | Anilines, various nucleophiles. | Moderate to good[5] | More stable than sulfonyl chlorides, can offer higher selectivity. | Generally less reactive than sulfonyl chlorides. |
Experimental Protocols
Detailed methodologies for key sulfonylation reactions are provided below.
Protocol 1: General Procedure for the Synthesis of Sulfonamides using Sulfonyl Chlorides
This protocol is a generalized method for the reaction of sulfonyl chlorides with primary or secondary amines in the presence of a base.[1]
Materials:
-
Amine (1.0 mmol)
-
Triethylamine (Et₃N) or Pyridine (1.2 - 2.0 mmol)
-
Sulfonyl chloride (e.g., MsCl, TsCl) (1.0 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) (10 mL)
-
Nitrogen or Argon source
-
Standard glassware for organic synthesis
Methodology:
-
Reaction Setup: To a stirred solution of the amine (1.0 mmol) and triethylamine (1.2 - 2.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere (N₂), add the sulfonyl chloride (1.0 mmol) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating may be applied.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Synthesis of Methanesulfonamide from Methanesulfonyl Chloride
This protocol details the synthesis of the parent methanesulfonamide via ammonolysis of methanesulfonyl chloride in tetrahydrofuran (THF).[6]
Materials:
-
Methanesulfonyl chloride (790.2 kg, 6900 mol)
-
Ammonia gas (342.5 kg, 20100 mol)
-
Tetrahydrofuran (THF) (2585 kg)
-
Sealed, stirred-tank reactor
Methodology:
-
Reaction Setup: In a sealed, stirred-tank reactor, charge 2585 kg of tetrahydrofuran and 790.2 kg of methanesulfonyl chloride.
-
Ammonia Addition: While mixing and maintaining the temperature between 25°C and 65°C, add 342.5 kg of ammonia gas under positive pressure.
-
Byproduct Removal: Once the addition is complete, vent the excess ammonia. Separate the precipitated ammonium chloride by centrifugation or filtration. Wash the solid byproduct with several small portions of fresh tetrahydrofuran.
-
Product Isolation: Combine the organic filtrates and remove the tetrahydrofuran by evaporation under reduced pressure to obtain methanesulfonamide as a high-purity residue. A yield of 96.7% has been reported for this procedure.[6]
Protocol 3: Dansylation of Amino Acids for HPLC Analysis
This protocol describes the derivatization of amino acids with dansyl chloride to produce fluorescent sulfonamides for quantitative analysis.[3][7]
Materials:
-
Amino acid standard or sample solution (containing approximately 1-10 nmol of amine)
-
Dansyl Chloride Solution (10 mg/mL in anhydrous acetone or acetonitrile)
-
Sodium Bicarbonate Buffer (0.5 M, pH 9.5)
-
Nitrogen gas source
Methodology:
-
Derivatization: To 100 µL of the amino acid solution, add 100 µL of the sodium bicarbonate buffer, followed by 200 µL of the dansyl chloride solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 1 hour.
-
Sample Preparation for HPLC: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for HPLC analysis.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways where sulfonamide-containing drugs exert their therapeutic effects.
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
Caption: Inhibition of the JAK-STAT Signaling Pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a sulfonamide.
Caption: A typical experimental workflow for sulfonamide synthesis.
References
- 1. Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Derivatization of Amines with Sulfonyl Chlorides for Analytical Validation
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of amines is a critical task in numerous scientific disciplines, including pharmaceutical analysis, metabolomics, and environmental monitoring. However, many amines lack strong chromophores or fluorophores, making their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) challenging. Chemical derivatization with sulfonyl chlorides offers a robust solution by introducing a moiety that enhances detectability and improves chromatographic properties.
This guide provides an objective comparison of four common sulfonyl chloride reagents used for the derivatization of primary and secondary amines for analytical validation: Dansyl Chloride, Dabsyl Chloride, Tosyl Chloride, and Benzenesulfonyl Chloride. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to assist in selecting the optimal reagent for your specific analytical needs.
Performance Comparison of Sulfonyl Chloride Derivatization Reagents
The choice of a derivatization reagent is a critical decision in analytical method development, balancing factors such as reaction conditions, derivative stability, and detection sensitivity. The following table summarizes key performance indicators for the selected sulfonyl chlorides to facilitate a direct comparison.
| Reagent | Target Amines | Typical Detection Method(s) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity (R²) | Key Advantages | Key Disadvantages |
| Dansyl Chloride | Primary & Secondary | Fluorescence, UV-Vis, MS | LOD: 0.015–0.075 µg/mL LOQ: 0.05–0.25 µg/mL (for biogenic amines)[1] | > 0.9989 (for biogenic amines)[1] | High sensitivity (fluorescence), well-established methods, reacts with both primary and secondary amines.[2][3] | Reagent itself is fluorescent requiring removal of excess; derivatives can be light-sensitive. |
| Dabsyl Chloride | Primary & Secondary | UV-Vis (Visible), MS | Typically in the low pmol range. | > 0.99 for most amino acids. | Stable derivatives, detection in the visible range minimizes interference, good reproducibility.[4] | Longer reaction times compared to some other reagents. |
| Tosyl Chloride | Primary & Secondary | LC-MS/MS, GC-MS | Method dependent, suitable for trace analysis. | Good linearity reported for biogenic amines in LC-MS/MS.[5] | Forms stable derivatives suitable for both LC and GC analysis. | Can react with other nucleophiles (e.g., phenols, alcohols), potentially leading to interferences.[6] |
| Benzenesulfonyl Chloride | Primary & Secondary | GC-MS, HPLC | Sub-ppb level detection reported for amines in wastewater by GC-MS.[7] | Good linearity observed in various applications. | Readily available and cost-effective reagent. | Limited fluorescence, primarily relies on UV or MS detection. |
Experimental Protocols
Reproducible and reliable results are contingent upon detailed and validated experimental protocols. Below are generalized methodologies for each of the discussed sulfonyl chloride reagents.
Dansyl Chloride Derivatization Protocol for HPLC Analysis
This protocol is a general method for the derivatization of primary and secondary amines for HPLC analysis with fluorescence or UV detection.
Materials:
-
Amine-containing sample
-
100 mM Sodium Bicarbonate buffer (pH 9.8)
-
50 mM Dansyl Chloride in Acetonitrile (ACN)
-
10% (v/v) Ammonium Hydroxide in water (for quenching)
-
HPLC or LC-MS system with fluorescence or UV detector
Procedure:
-
To 25 µL of the sample, add 50 µL of a 1:1 (v/v) mixture of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in ACN.
-
Vortex the mixture and incubate at 60°C for 60 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add 7.5 µL of 10% ammonium hydroxide to quench the reaction and consume excess dansyl chloride.
-
Vortex and let the mixture stand for 5 minutes at room temperature.
-
The sample is now ready for analysis by HPLC or LC-MS.
Dabsyl Chloride Derivatization Protocol for HPLC Analysis
This method provides stable derivatives suitable for visible detection, which can minimize interference from complex sample matrices.
Materials:
-
Amine-containing sample
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 9.0)
-
15 mM Dabsyl Chloride in Acetonitrile (ACN)
-
HPLC system with a visible detector
Procedure:
-
Mix the sample with the reaction buffer.
-
Add a solution of dabsyl chloride in ACN.
-
Incubate the mixture at 70°C for 15-30 minutes.
-
The derivatized sample can be directly injected into the HPLC system.
Tosyl Chloride Derivatization Protocol for LC-MS/MS Analysis of Biogenic Amines
This protocol is adapted for the analysis of biogenic amines in alcoholic beverages.[5]
Materials:
-
Amine-containing sample (e.g., wine, beer)
-
p-Toluenesulfonyl chloride (Tosyl Chloride) solution
-
Appropriate buffers and solvents for extraction and dilution
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Perform a suitable extraction of the biogenic amines from the sample matrix.
-
Derivatization: Mix the extracted sample with the tosyl chloride solution in an alkaline buffer. The specific conditions (reagent concentration, pH, temperature, and time) should be optimized for the specific amines of interest.
-
Quenching: Stop the reaction by adding a suitable quenching agent or by pH adjustment.
-
Analysis: Analyze the derivatized sample by LC-MS/MS.
Benzenesulfonyl Chloride Derivatization Protocol for GC-MS Analysis
This protocol is a general guideline for the derivatization of amines for GC-MS analysis.
Materials:
-
Amine-containing sample
-
Benzenesulfonyl Chloride
-
Anhydrous solvent (e.g., pyridine, toluene)
-
Base (e.g., pyridine, triethylamine)
-
Extraction solvent (e.g., hexane, ethyl acetate)
-
GC-MS system
Procedure:
-
Drying: Ensure the sample is free of water, as sulfonyl chlorides react with water.
-
Reaction: Dissolve the dried sample in an anhydrous solvent containing a base. Add benzenesulfonyl chloride and heat the mixture if necessary to drive the reaction to completion.
-
Work-up: After the reaction is complete, quench any excess reagent with water or a dilute acid.
-
Extraction: Extract the derivatized amines into an organic solvent.
-
Analysis: Analyze the extracted derivatives by GC-MS.
Visualizing the Workflow and Chemistry
To further clarify the processes, the following diagrams illustrate the general chemical reaction of amine derivatization with a sulfonyl chloride and a typical experimental workflow.
Caption: General reaction of an amine with a sulfonyl chloride.
Caption: A generalized experimental workflow for amine derivatization.
Conclusion
The derivatization of amines with sulfonyl chlorides is a powerful and versatile strategy for enhancing their analytical detection. Dansyl chloride is a classic choice offering excellent sensitivity, particularly with fluorescence detection. Dabsyl chloride provides the advantage of forming highly stable derivatives that can be detected in the visible range, thereby reducing potential interferences from complex matrices. Tosyl chloride and benzenesulfonyl chloride are valuable reagents for forming stable derivatives suitable for both LC-MS and GC-MS analysis, with benzenesulfonyl chloride being a particularly cost-effective option.
The selection of the most appropriate sulfonyl chloride reagent will depend on the specific analytical challenge, including the nature of the amine, the sample matrix, the available instrumentation, and the required sensitivity. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for the successful implementation of amine derivatization in your analytical workflows.
References
- 1. acikerisim.ege.edu.tr [acikerisim.ege.edu.tr]
- 2. Determination of amphetamine, methamphetamine, MDA and MDMA in human hair by GC-EI-MS after derivatization with perfluorooctanoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. gcms.cz [gcms.cz]
Safety Operating Guide
Proper Disposal of 4-Ethoxybenzenesulfonyl Chloride: A Comprehensive Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Ethoxybenzenesulfonyl chloride. Researchers, scientists, and drug development professionals are advised to adhere to these procedural steps to ensure laboratory safety and proper chemical handling.
This compound is a corrosive and water-reactive compound that requires careful handling and specific disposal procedures. Contact with water can liberate toxic and corrosive hydrogen chloride gas.[1][2] The following guidelines are based on established protocols for structurally similar sulfonyl chlorides and are intended to provide a framework for safe disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] All handling and disposal steps should be performed in a well-ventilated chemical fume hood.[2] An emergency eyewash station and safety shower should be readily accessible.[1]
Spill Management
In the event of a small spill, the following steps should be taken:
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the fume hood is operational to manage any vapors.
-
Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.
-
Collect: Carefully scoop the absorbed material into a designated, clearly labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Inform the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
Disposal Procedures
The proper disposal method for this compound depends on the quantity of the waste.
-
Bulk Quantities: Bulk or residual amounts of this compound should not be neutralized. They must be disposed of as hazardous waste. The material should be in a tightly sealed, properly labeled container indicating the full chemical name and associated hazards (Corrosive, Water-Reactive). Contact your institution's EHS office for collection and disposal.
-
Small, Residual Quantities (e.g., from glassware): Small residual amounts can be neutralized through a carefully controlled hydrolysis reaction before being collected as aqueous hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the handling and disposal of sulfonyl chlorides. Data for 4-Methoxybenzenesulfonyl chloride is used as a close analog.
| Parameter | Value | Source |
| pH of Neutralized Solution | 7 - 9 | [1] |
| Recommended Storage Temp. | 2 - 8 °C (Refrigerated) | [2][3] |
| Boiling Point (analog) | 173 °C @ 19 hPa | [2] |
| Flash Point (analog) | 112 °C | [2] |
Experimental Protocol: Neutralization of Residual this compound
This protocol details the hydrolysis of small, residual quantities of this compound to its less hazardous sulfonic acid salt.
Objective: To safely hydrolyze and neutralize residual this compound.
Materials:
-
Glassware containing residual this compound.
-
Stir bar.
-
Beaker large enough to contain the glassware and an ice bath.
-
Ice.
-
10% aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution.
-
pH paper or a calibrated pH meter.
-
Designated "Aqueous Hazardous Waste" container.
Procedure:
-
Preparation: Place the glassware containing the residual sulfonyl chloride in the larger beaker and create an ice bath around it to control the reaction temperature. Add a stir bar to the glassware if possible and begin gentle stirring.
-
Slow Addition of Base: Very slowly and carefully, add the 10% aqueous base solution dropwise to the residual this compound. The reaction is exothermic and will release hydrogen chloride gas, which will be neutralized by the excess base.
-
Temperature Control: Maintain the ice bath throughout the addition to prevent the reaction from becoming too vigorous.
-
Complete Neutralization: Continue adding the basic solution until the reaction ceases (no more gas evolution or heat generation).
-
pH Verification: Remove the glassware from the ice bath and allow it to reach room temperature. Test the pH of the aqueous solution to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base dropwise until the target pH is reached.[1]
-
Final Disposal: Once neutralized, transfer the resulting aqueous solution to the designated "Aqueous Hazardous Waste" container for collection by your institution's EHS office.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
